2-(3-Chlorophenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDXYIKQOBZSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298522 | |
| Record name | 2-(3-Chlorophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20389-10-0 | |
| Record name | 2-(3-Chlorophenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20389-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 123857 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020389100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20389-10-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Chlorophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(3-Chlorophenyl)quinoline-4-carboxylic acid, a quinoline derivative of significant interest in medicinal chemistry and drug development. The document details three prominent synthetic routes: the Doebner Reaction, the Pfitzinger Reaction, and a Suzuki Coupling approach. Each method is presented with detailed experimental protocols, quantitative data where available, and a mechanistic workflow illustrated using Graphviz diagrams.
Doebner Reaction
The Doebner reaction is a classic and versatile method for the synthesis of quinoline-4-carboxylic acids. It involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1][2] For the synthesis of this compound, this reaction utilizes aniline, 3-chlorobenzaldehyde, and pyruvic acid.
Experimental Protocol
A general procedure for the Doebner reaction is as follows:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) and 3-chlorobenzaldehyde (1.1 equivalents) in a suitable solvent such as ethanol or acetonitrile.[1][3]
-
Add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equivalents), to the mixture at room temperature.[3]
-
Heat the reaction mixture to 65°C and stir for approximately one hour.[3]
-
Slowly add a solution of pyruvic acid (0.6 equivalents) in the same solvent to the reaction mixture.[3]
-
Continue stirring the reaction at 65°C for an extended period, typically around 20 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, cool the mixture to room temperature and perform an aqueous work-up. Typically, this involves the addition of ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data
While the Doebner reaction is a well-established method, specific yield data for the synthesis of this compound is not extensively reported in the reviewed literature. Yields for similar 2-aryl-quinoline-4-carboxylic acids can range from moderate to good, depending on the specific substrates and reaction conditions employed.[4]
| Parameter | Value | Reference |
| Reactant 1 | Aniline | [1] |
| Reactant 2 | 3-Chlorobenzaldehyde | [1] |
| Reactant 3 | Pyruvic Acid | [1] |
| Catalyst | BF₃·OEt₂ or BF₃·THF | [3] |
| Solvent | Acetonitrile or Ethanol | [1][3] |
| Reaction Temperature | 65°C | [3] |
| Reaction Time | ~21 hours | [3] |
| Reported Yield | Not explicitly reported | - |
Reaction Pathway
Caption: Doebner reaction for this compound.
Pfitzinger Reaction
The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[5] To synthesize the target molecule, isatin is reacted with 3-chloroacetophenone.
Experimental Protocol
A general experimental procedure for the Pfitzinger reaction is as follows:
-
In a suitable reaction vessel, dissolve isatin (1.0 equivalent) in an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to facilitate the ring-opening of the isatin lactam.[6][7]
-
To this solution, add 3-chloroacetophenone (1.0 to 1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for several hours (typically 8-24 hours), monitoring the reaction by TLC.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be filtered. The filtrate is then acidified with a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) to a pH of approximately 4-5 to precipitate the carboxylic acid product.[7]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product may be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data
| Parameter | Value | Reference |
| Reactant 1 | Isatin | [5] |
| Reactant 2 | 3-Chloroacetophenone | [5] |
| Base | Potassium Hydroxide (KOH) | [6][7] |
| Solvent | Aqueous Ethanol | [7] |
| Reaction Temperature | Reflux | [7] |
| Reaction Time | 8-24 hours | [7] |
| Reported Yield | Not explicitly reported | - |
Reaction Pathway
Caption: Pfitzinger reaction for this compound.
Suzuki Coupling Approach
A more modern and often high-yielding approach to the synthesis of 2-aryl-quinolines is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound with an organic halide. For the synthesis of this compound, 2-chloroquinoline-4-carboxylic acid is coupled with 3-chlorophenylboronic acid.
Experimental Protocol
The following protocol is based on a reported synthesis:
-
To a solution of 2-chloroquinoline-4-carboxylic acid (1.0 equivalent) in a 1:1 mixture of toluene and ethanol, add 3-chlorophenylboronic acid (1.5 equivalents).
-
Add anhydrous sodium carbonate (2.0 equivalents) as the base.
-
Degas the suspension under reduced pressure and flush with nitrogen.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the aqueous mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
The product can be purified by recrystallization from a solvent such as ethyl acetate.
Quantitative Data
This method has been reported with a good yield for the target compound.
| Parameter | Value |
| Reactant 1 | 2-Chloroquinoline-4-carboxylic acid |
| Reactant 2 | 3-Chlorophenylboronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent | Toluene/Ethanol (1:1) |
| Reaction Temperature | Reflux |
| Reported Yield | 78% |
Reaction Pathway
Caption: Suzuki coupling for this compound.
Conclusion
This guide has outlined three distinct and effective synthesis pathways for this compound. The Doebner and Pfitzinger reactions represent classical, multicomponent approaches that are valuable for their simplicity and the use of readily available starting materials. The Suzuki coupling, on the other hand, offers a more modern, catalytic method that can provide high yields and specificity. The choice of synthesis route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements for purity and yield. For researchers and professionals in drug development, a thorough understanding of these synthetic strategies is crucial for the efficient production and further derivatization of this important quinoline scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. jocpr.com [jocpr.com]
The Pfitzinger Reaction: A Technical Guide to the Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among the various synthetic routes to this important heterocycle, the Pfitzinger reaction stands out as a classical and versatile method for the preparation of quinoline-4-carboxylic acids. This technical guide provides an in-depth exploration of the Pfitzinger reaction, with a specific focus on its application in the synthesis of 2-aryl-quinoline-4-carboxylic acids, compounds of significant interest in drug discovery.
The Pfitzinger Reaction: An Overview
The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is a chemical reaction that condenses an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid.[1][2] This reaction has proven to be a reliable and straightforward method for accessing a wide array of quinoline derivatives, making it a valuable tool in the synthesis of biologically active molecules.[2]
The significance of the Pfitzinger reaction in drug development is underscored by the pharmacological importance of the quinoline-4-carboxylic acid moiety. This structural motif is found in compounds exhibiting a broad spectrum of biological activities, including antibacterial, antimalarial, antiviral, and anticancer properties.[3][4] The ability to introduce diverse aryl substituents at the 2-position of the quinoline ring through the Pfitzinger reaction allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.[3][5]
Reaction Mechanism
The mechanism of the Pfitzinger reaction proceeds through a series of well-established steps, initiated by the base-mediated hydrolysis of the isatin starting material.[1]
The reaction commences with the hydrolysis of the amide bond in isatin (I) by a strong base, such as potassium hydroxide, to form the potassium salt of isatinic acid (II). This intermediate is typically not isolated. The subsequent condensation of the isatinic acid salt with an aryl methyl ketone, such as a substituted acetophenone (III), leads to the formation of an imine intermediate. Tautomerization of the imine yields an enamine, which then undergoes an intramolecular cyclization. The final step involves a dehydration event to afford the aromatic 2-aryl-quinoline-4-carboxylic acid (IV).[1]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Pfitzinger reaction.
General Protocol for the Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids
This procedure is a general method adaptable for the synthesis of various 2-aryl-quinoline-4-carboxylic acids.
Materials:
-
Isatin (or substituted isatin) (1.0 eq)
-
Substituted acetophenone (1.0 - 1.2 eq)
-
Potassium hydroxide (3.0 - 4.0 eq)
-
Ethanol
-
Water
-
Hydrochloric acid (or Acetic acid) for acidification
-
Diethyl ether (for extraction)
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in a minimal amount of water and then add ethanol.
-
To this basic solution, add the isatin derivative and stir the mixture at room temperature for 30-60 minutes.
-
Add the substituted acetophenone to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted ketone.
-
Cool the aqueous layer in an ice bath and acidify with hydrochloric acid or acetic acid to a pH of approximately 4-5 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Specific Protocol for the Synthesis of 2-Phenylquinoline-4-carboxylic acid
This protocol details the synthesis of the parent 2-phenylquinoline-4-carboxylic acid.[6]
Materials:
-
Isatin (0.5 g, 3.4 mmol)
-
Acetophenone (0.45 g, 3.74 mmol)
-
33% Potassium hydroxide solution (10 ml)
-
Ethanol (20 ml)
-
3 M Hydrochloric acid
Procedure:
-
Dissolve isatin in 10 ml of 33% potassium hydroxide solution in a round-bottom flask.
-
Slowly add a solution of acetophenone in 20 ml of ethanol to the mixture.
-
Heat the reaction mixture to reflux at 85°C for 8 hours.[6]
-
After cooling, remove the solvent by rotary evaporation.
-
Add 100 ml of water to the residue.
-
Adjust the pH to 5-6 with 3 M hydrochloric acid to precipitate the product.[6]
-
Collect the resulting yellow powder by filtration. (Yield: 0.3 g, 35%).[6]
Data Presentation
The following tables summarize quantitative data for a selection of 2-aryl-quinoline-4-carboxylic acids synthesized via the Pfitzinger reaction.
Table 1: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids
| Product | Isatin | Aryl Ketone | Yield (%) | M.p. (°C) | Reference |
| 2-Phenylquinoline-4-carboxylic acid | Isatin | Acetophenone | 35 | - | [6] |
| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | Isatin | 4-Bromoacetophenone | - | - | [7] |
| 2-(Naphthyl)quinoline-4-carboxylic acid | Isatin | Acetyl naphthalene | - | - | [7] |
| 2-(4-Methyl-2-furyl)quinoline-4-carboxylic acid | Isatin | 1-(4-Methyl-2-furyl)ethanone | - | - | [7] |
Table 2: Spectroscopic Data for Selected 2-Aryl-Quinoline-4-Carboxylic Acids [7]
| Compound | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (100 MHz, DMSO-d6) δ (ppm) | MS (m/z) |
| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | 14.00 (s, 1H), 8.64 (d, J=8.4 Hz, 1H), 8.46 (s, 1H), 8.26 (d, J=5.2 Hz, 2H), 8.16 (d, J=8.4 Hz, 1H), 7.87 (t, J=5.2 Hz, 1H), 7.77 (d, J=1.6 Hz, 2H), 7.70 (t, J=1.2 Hz, 1H) | 118.87, 123.50, 123.57, 125.37, 127.96, 129.22, 129.67, 130.33, 131.89, 136.94, 137.84, 148.22, 154.60, 167.44 | 328.06 (M+) |
| 2-(Naphthyl)quinoline-4-carboxylic acid | 14.02 (s, 1H), 8.88 (d, J=1.2 Hz, 1H), 8.67 (d, J=8.4 Hz, 1H), 8.50 (d, J=1.6 Hz, 1H), 8.23-8.23 (m, 2H), 8.16-8.17 (m, 2H), 8.10 (d, J=8.8 Hz, 1H), 7.98-7.99 (m, 1H), 7.88 (t, J=1.6 Hz, 1H), 7.73 (t, J=1.6 Hz, 1H), 7.58-7.59 (m, 1H) | 119.32, 123.45, 124.39, 125.40, 126.58, 127.01, 127.17, 127.53, 127.78, 128.46, 128.86, 129.73, 130.03, 133.59, 135.17, 137.64, 148.39, 155.60, 167.60 | 300.15 (M+1) |
| 2-(4-Methyl-2-furyl)quinoline-4-carboxylic acid | 14.10 (s, 1H), 8.63 (d, J=8.0 Hz, 1H), 8.28 (s, 1H), 8.07 (d, J=7.6 Hz, 1H), 7.82 (t, J=1.6 Hz, 1H), 7.67 (t, J=1.2 Hz, 1H), 7.44 (d, J=3.2 Hz, 1H), 6.74-6.75 (m, 1H), 3.53 (s, 3H), 2.45 (s, 3H) | 16.64, 29.30, 110.54, 115.36, 121.34, 122.78, 124.68, 128.32, 130.13, 131.87, 131.93, 135.43, 146.58, 151.85, 158.32, 167.03 | 266.11 (M+) |
Experimental Workflow and Logical Relationships
The synthesis of 2-aryl-quinoline-4-carboxylic acids via the Pfitzinger reaction follows a logical and sequential workflow, from the initial reaction setup to the final purification of the product.
Conclusion
The Pfitzinger reaction remains a cornerstone in the synthesis of quinoline-4-carboxylic acids. Its operational simplicity, tolerance of a range of functional groups on both the isatin and carbonyl components, and its directness in affording the desired products make it an invaluable tool for medicinal chemists and drug development professionals. The ability to readily synthesize libraries of 2-aryl-quinoline-4-carboxylic acids facilitates the rapid exploration of chemical space in the quest for novel and more effective therapeutic agents. This guide provides a solid foundation for researchers looking to employ this powerful reaction in their synthetic endeavors.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcps.org [ijcps.org]
The Doebner Reaction for Quinoline Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with activities spanning from antimalarial to anticancer. The Doebner reaction, a classic name reaction in organic chemistry, provides a powerful and versatile method for the synthesis of quinoline-4-carboxylic acids. This technical guide offers an in-depth exploration of the Doebner reaction mechanism, detailed experimental protocols, and a summary of quantitative data to aid researchers in the application and optimization of this important transformation.
Core Concepts: The Doebner Reaction Mechanism
The Doebner reaction is a three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1] The reaction is typically catalyzed by Brønsted or Lewis acids.[2] While the exact mechanism has been a subject of discussion, it is generally accepted to proceed through the initial formation of a Schiff base (N-arylimine) from the aniline and the aldehyde.[1][2]
The key steps of the proposed mechanism are as follows:
-
Schiff Base Formation: The aromatic amine (aniline) condenses with the aldehyde to form a Schiff base with the elimination of a water molecule.
-
Enolization of Pyruvic Acid: Pyruvic acid tautomerizes to its more nucleophilic enol form.
-
Michael-Type Addition: The enol of pyruvic acid undergoes a Michael-type addition to the electrophilic carbon of the Schiff base.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the newly formed enolate attacks the aniline ring to form a six-membered dihydroquinoline ring system.
-
Dehydration and Oxidation: The dihydroquinoline intermediate then dehydrates and is subsequently oxidized to the aromatic quinoline-4-carboxylic acid. The oxidizing agent can be an external reagent or, as is often proposed, another molecule of the Schiff base acting as a hydrogen acceptor.[1]
A closely related reaction is the Doebner-von Miller reaction, which utilizes an α,β-unsaturated carbonyl compound in place of the aldehyde and pyruvic acid.[2] The mechanism of the Doebner-von Miller reaction is also debated, with evidence suggesting a fragmentation-recombination pathway.
Quantitative Data Summary
The yield of the Doebner reaction is influenced by various factors, including the electronic nature of the substituents on the aniline and aldehyde, the choice of catalyst, and the reaction conditions. Traditionally, anilines bearing strong electron-withdrawing groups have been reported to give lower yields.[2] However, recent modifications, such as the Doebner hydrogen-transfer reaction, have been developed to improve yields for these challenging substrates.[3][4] The following table summarizes representative yields for the synthesis of various quinoline-4-carboxylic acids.
| Aniline Substituent | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H | Benzaldehyde | BF₃·THF | MeCN | 65 | 21 | 85 | [4] |
| 4-CF₃ | Benzaldehyde | BF₃·THF | MeCN | 65 | 21 | 82 | [4] |
| 4-OMe | Benzaldehyde | BF₃·THF | MeCN | 65 | 21 | 88 | [4] |
| 4-Cl | Benzaldehyde | BF₃·THF | MeCN | 65 | 21 | 84 | [4] |
| 2-Me | Benzaldehyde | BF₃·THF | MeCN | 65 | 21 | 75 | [4] |
| H | 4-Chlorobenzaldehyde | BF₃·THF | MeCN | 65 | 21 | 86 | [4] |
| H | 4-Methoxybenzaldehyde | BF₃·THF | MeCN | 65 | 21 | 89 | [4] |
| H | Thiophene-2-carboxaldehyde | BF₃·THF | MeCN | 65 | 21 | 78 | [4] |
| H | Pivalaldehyde | BF₃·THF | MeCN | 65 | 21 | 72 | [4] |
Experimental Protocols
This section provides a detailed methodology for a modified Doebner reaction, which has been shown to be effective for a range of substrates.[1][4]
Materials:
-
Substituted aniline (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Pyruvic acid (3.0 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aniline (e.g., 10 mmol) and the aldehyde (e.g., 11 mmol) in acetonitrile (20 mL).
-
Catalyst Addition: To the stirred solution, add the Lewis acid catalyst (BF₃·OEt₂ or BF₃·THF, 5 mmol) at room temperature.
-
Initial Heating: Heat the reaction mixture to 65 °C and stir for 1 hour.
-
Pyruvic Acid Addition: Dissolve pyruvic acid (30 mmol) in acetonitrile (10 mL) and add it dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to quench the reaction and neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with ethyl acetate (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizing the Doebner Reaction
Reaction Mechanism Pathway
The following diagram illustrates the proposed mechanistic pathway for the Doebner reaction.
Caption: Proposed mechanism of the Doebner reaction for quinoline synthesis.
General Experimental Workflow
The experimental workflow for the Doebner reaction is a systematic process from reaction setup to product purification.
Caption: General experimental workflow for the Doebner quinoline synthesis.
Factors Influencing Reaction Outcome
The success of the Doebner reaction is dependent on a careful balance of several factors. This diagram illustrates the key relationships.
References
The Skraup Synthesis of Quinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif that forms the structural core of a vast array of natural products and synthetic compounds with significant biological activities. Its derivatives have found extensive applications in medicinal chemistry, serving as the foundation for antimalarial, anticancer, antibacterial, and antiviral agents.[1] The Skraup synthesis, a classic name reaction in organic chemistry, remains a cornerstone for the construction of the quinoline ring system. This technical guide provides a comprehensive overview of the Skraup synthesis, its variations, and its application in the development of therapeutic agents, with a focus on detailed experimental protocols, quantitative data, and the elucidation of relevant biological pathways.
The Core Reaction: Mechanism and Variations
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a chemical reaction used to synthesize quinolines.[2] In its archetypal form, an aniline is heated with sulfuric acid, glycerol, and an oxidizing agent, such as nitrobenzene, to yield quinoline.[3] The reaction is notoriously exothermic and can be violent if not properly controlled.[4]
The reaction mechanism is believed to proceed through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[5]
-
Michael Addition: The aniline undergoes a conjugate (Michael) addition to acrolein.[6]
-
Cyclization and Dehydration: The resulting β-anilinopropionaldehyde is then cyclized under the acidic conditions, followed by dehydration to form 1,2-dihydroquinoline.
-
Oxidation: Finally, the 1,2-dihydroquinoline is oxidized by the oxidizing agent to the aromatic quinoline.[6]
Several variations and modifications of the Skraup synthesis have been developed to improve yields, control the reaction's vigor, and expand its substrate scope. The most notable of these is the Doebner-von Miller reaction , which utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[7]
Data Presentation: A Quantitative Overview
The yield and efficiency of the Skraup synthesis are highly dependent on the substrates, oxidizing agents, and reaction conditions. The following tables summarize key quantitative data from various reported procedures.
| Aniline Derivative | Oxidizing Agent | Moderator | Product | Yield (%) | Reference |
| Aniline | Nitrobenzene | Ferrous Sulfate | Quinoline | 84-91 | Organic Syntheses |
| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | None | 6-Methoxy-8-nitroquinoline | 65-76 | Organic Syntheses[2] |
| o-Aminophenol | o-Nitrophenol | None | 8-Hydroxyquinoline | 100+ (based on o-aminophenol) | ResearchGate |
| p-Methoxyaniline | p-Methoxy nitrobenzene | Ferrous Sulfate, Boric Acid | 6-Methoxyquinoline | Not specified | Guidechem[1] |
Table 1: Reported Yields for the Skraup Synthesis of Various Quinoline Derivatives.
| Oxidizing Agent | Advantages | Disadvantages |
| Nitrobenzene | Readily available, acts as both oxidant and solvent. | Can lead to violent reactions.[3] |
| Arsenic Pentoxide | Generally results in a less violent reaction.[3] | Toxicity concerns. |
| Ferric Salts | Milder oxidizing agent. | May result in lower yields.[8] |
| Iodine (catalytic) | Milder conditions, catalytic amounts required. | May not be as effective for all substrates.[8] |
Table 2: Comparison of Common Oxidizing Agents in the Skraup Synthesis.
| Moderator | Function |
| Ferrous Sulfate (FeSO₄) | Believed to act as an oxygen carrier, slowing down the oxidation step and moderating the reaction's exothermicity.[4] |
| Boric Acid | Can be used to make the reaction less violent. |
Table 3: Common Moderators Used to Control the Skraup Reaction.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis. The following are representative protocols for the Skraup synthesis and its Doebner-von Miller variation.
Skraup Synthesis of 6-Methoxy-8-nitroquinoline[2]
Materials:
-
3-Nitro-4-aminoanisole (588 g, 3.5 moles)
-
Arsenic pentoxide, powdered (588 g, 2.45 moles)
-
Glycerol (U.S.P.) (1.2 kg, 950 ml, 13 moles)
-
Concentrated sulfuric acid (sp. gr. 1.84) (315 ml and 236 ml portions)
-
Methanol
-
Concentrated ammonium hydroxide (sp. gr. 0.9)
-
Ice
Procedure:
-
Reaction Setup: In a 5-liter three-necked round-bottomed flask, prepare a homogeneous slurry by mixing the arsenic oxide, 3-nitro-4-aminoanisole, and glycerol.
-
Acid Addition: Equip the flask with an efficient mechanical stirrer and a dropping funnel containing 315 ml of concentrated sulfuric acid. With vigorous stirring, add the sulfuric acid over 30–45 minutes, allowing the temperature to rise to 65–70°C.
-
Dehydration: Equip the flask for vacuum distillation and carefully heat the mixture to 105–110°C under vacuum until 235–285 g of water is removed (approximately 2–3 hours).
-
Second Acid Addition and Heating: After cooling slightly, add the second portion of concentrated sulfuric acid (236 ml) dropwise over 2.5–3.5 hours, maintaining the internal temperature strictly between 117–119°C. After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.
-
Workup: Cool the reaction mixture below 100°C and dilute with 1.5 L of water. Pour the diluted mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.
-
Isolation and Purification: Filter the resulting slurry and wash the precipitate with four 700-ml portions of water. The crude product is then washed with methanol, dried, and recrystallized from methanol to yield 6-methoxy-8-nitroquinoline as light-tan crystals.
Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)[9]
Materials:
-
Aniline (1.0 eq)
-
6 M Hydrochloric acid
-
Crotonaldehyde (1.2 eq)
-
Toluene
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Upon completion, allow the mixture to cool to room temperature. Make the solution alkaline with a sodium hydroxide solution.
-
Isolation and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the Skraup synthesis reaction mechanism, a general experimental workflow, and the involvement of quinoline derivatives in key biological signaling pathways.
Quinoline Derivatives in Cancer Signaling Pathways
Quinoline derivatives have emerged as potent anticancer agents by targeting various signaling pathways crucial for tumor growth and survival.
-
PI3K/Akt/mTOR Pathway: Certain quinoline derivatives act as potent inhibitors of the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in cancer, leading to uncontrolled cell proliferation and survival.[9][10][11]
-
NF-κB Pathway: The transcription factor NF-κB plays a critical role in inflammation and cancer. Some quinoline-based compounds have been shown to inhibit NF-κB activation, thereby suppressing tumor growth and metastasis.[12][13][14][15][16]
-
p53 Pathway: The tumor suppressor p53 is a key regulator of the cell cycle and apoptosis. Several quinoline derivatives have been identified that can activate the p53 pathway, leading to cancer cell death.[17][18][19][20][21]
Quinoline Derivatives in Neurodegenerative Diseases
The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Many quinoline derivatives have been developed as potent AChE inhibitors.[22][23][24][25][26]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel structural class of potent inhibitors of NF-kappa B activation: structure-activity relationships and biological effects of 6-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Novel p53 Pathway Activating Small-Molecule Compounds Reveals Unexpected Similarities with Known Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Suzuki Coupling Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Arylquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-arylquinoline scaffold is a privileged structural motif found in a vast array of biologically active compounds and functional materials. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Consequently, the development of efficient and versatile synthetic methodologies for the construction of these molecules is of paramount importance in the field of medicinal chemistry and drug discovery. Among the various synthetic strategies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted tool for the formation of the pivotal C-C bond between a quinoline core and an aryl group. This technical guide provides an in-depth overview of the Suzuki coupling for the synthesis of 2-arylquinolines, focusing on key reaction parameters, detailed experimental protocols, and a comparative analysis of catalytic systems.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of a 2-haloquinoline to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with an organoboron reagent, typically an arylboronic acid, in the presence of a base. The final step is reductive elimination, which yields the 2-arylquinoline product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Comparative Data on Reaction Conditions
The efficiency of the Suzuki coupling for 2-arylquinoline synthesis is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize the performance of various reaction conditions for the coupling of 2-haloquinolines with arylboronic acids.
Table 1: Comparison of Palladium Catalysts and Ligands
| 2-Haloquinoline | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloroquinoline | Phenylboronic acid | PdCl₂(PPh₃)₂ (5) | PCy₃ (10) | K₂CO₃ | Dioxane/H₂O (3:1) | 100 | 18 | 77 | |
| 2-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 12 | High | |
| 2-Chloroquinoline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [1] |
| 2-Bromo-8-methoxyquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₂Cl₂ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 70-85 | [2] |
| 2,6-Dichloropyridine* | Heptylboronic acid pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | - | 94 | [3] |
*Data for a structurally related substrate is included for comparison of catalyst systems.
Table 2: Influence of Base and Solvent
| 2-Haloquinoline | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 90 | High | [4] |
| 2-Chloroquinoline | Phenylboronic acid | PdCl₂(PPh₃)₂/PCy₃ | K₂CO₃ | Dioxane/H₂O | 100 | 77 | [5] |
| 2-Chloroquinoline | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [1] |
| 4-Iodobenzaldehyde | Phenylboronic acid | Pd/NiFe₂O₄ | Na₂CO₃ | DMF/H₂O | - | 98 | [3] |
| 4-Iodobenzaldehyde | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | - | 95 | [3] |
| 4-Iodobenzaldehyde* | Phenylboronic acid | Pd/NiFe₂O₄ | Cs₂CO₃ | DMF/H₂O | - | 92 | [3] |
*Data for a different substrate to illustrate the effect of various bases under similar catalytic conditions.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 2-arylquinolines via Suzuki coupling.
Protocol 1: General Procedure using Pd(PPh₃)₄ with 2-Bromoquinoline[2]
Materials:
-
2-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Dimethylformamide (DMF) (6 mL)
-
Degassed water (2 mL)
Procedure:
-
In a round-bottom flask, dissolve 2-bromoquinoline and phenylboronic acid in a mixture of DMF and degassed water.
-
Add sodium carbonate to the solution.
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask under the inert atmosphere.
-
Heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.
-
Upon completion (monitored by TLC), cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate eluent) to obtain 2-phenylquinoline.
Protocol 2: General Procedure using a Buchwald Ligand with 2-Chloroquinoline[1][3]
Materials:
-
2-Chloroquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Toluene (or Dioxane) and Water (e.g., 4:1 v/v, 5 mL total)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloroquinoline, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the Suzuki coupling synthesis of 2-arylquinolines.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-arylquinolines. The success of this transformation is contingent upon the careful selection of reaction parameters, including the palladium catalyst, ligand, base, and solvent system. For less reactive 2-chloroquinolines, more active catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos are often necessary to achieve high yields. In contrast, the more reactive 2-bromo- and 2-iodoquinolines can often be coupled effectively with traditional catalysts like Pd(PPh₃)₄. The choice of base and solvent also plays a crucial role, with combinations like K₃PO₄ in aqueous dioxane or toluene proving effective for challenging couplings. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to develop and optimize the synthesis of a wide range of 2-arylquinoline derivatives for applications in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the 1H NMR Spectral Data of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid
This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectral data for 2-(3-Chlorophenyl)quinoline-4-carboxylic acid, a compound of interest in drug discovery and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its characterization.
Introduction
This compound is a quinoline derivative that has been investigated for its potential biological activities. Understanding the structural features of this molecule is paramount for its application and further development. 1H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing detailed information about the chemical environment of hydrogen atoms. This guide presents the 1H NMR spectral data, the experimental protocol for its acquisition, and a workflow for its synthesis.
1H NMR Spectral Data
The 1H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The data is summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 14.09 | s | - | 1H | COOH |
| 8.64 | d | 8.4 | 1H | Ar-H |
| 8.49 | s | - | 1H | Ar-H |
| 8.37 | t | 1.8 | 1H | Ar-H |
| 8.29 | ddd | 8.0, 2.1, 1.0 | 1H | Ar-H |
| 8.18 | d | 8.4 | 1H | Ar-H |
| 7.87 | ddd | 8.4, 6.9, 1.4 | 1H | Ar-H |
| 7.72 | t | 7.6 | 1H | Ar-H |
| 7.63 | t | 8.0 | 1H | Ar-H |
Data sourced from a study on 2-phenylquinoline-4-carboxylic acid derivatives as novel histone deacetylase inhibitors[1].
Experimental Protocol
The following section details the methodology used to obtain the 1H NMR spectral data.
Instrumentation: A Bruker DRX spectrometer operating at a frequency of 400 MHz was used for recording the 1H NMR spectra[1].
Sample Preparation: The sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d6). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts (0 ppm).
Data Acquisition: The 1H NMR spectrum was acquired at room temperature. The following parameters were typically used:
-
Number of Scans: 16 or 32
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Spectral Width: 8278 Hz
Data Processing: The acquired Free Induction Decay (FID) was processed using MestReNova software. The processing involved Fourier transformation, phase correction, and baseline correction. The chemical shifts were reported in ppm, and the coupling constants (J) were reported in Hertz (Hz).
Synthesis Workflow
The synthesis of this compound can be achieved through a Pfitzinger reaction. The general workflow for this synthesis is depicted in the diagram below.
References
An In-depth Technical Guide on the Solubility of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry. While comprehensive quantitative solubility data across a wide range of organic solvents is not extensively published, this document synthesizes available information from the scientific literature to guide researchers in its handling, purification, and formulation.
Core Compound Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₆H₁₀ClNO₂
-
Molecular Weight: 283.71 g/mol
-
CAS Number: 20389-10-0[1]
Qualitative Solubility Profile
The solubility of a compound is a critical parameter in drug discovery and development, influencing everything from synthesis and purification to formulation and bioavailability. Based on available literature, the solubility of this compound in common organic solvents can be inferred from purification and reaction conditions.
Table 1: Summary of Qualitative Solubility in Organic Solvents
| Solvent | Solubility Indication | Context | Citation |
| Ethyl Acetate (EtOAc) | Soluble, especially when heated | Used as a crystallization and recrystallization solvent.[2] | [2][3][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent for NMR spectroscopy.[2] | [2] |
| Tetrahydrofuran (THF) | Soluble | Used as a solvent for chemical reactions involving the compound.[5] | [5] |
| Toluene | Soluble (likely with heating) | Mentioned as a recrystallization solvent for a similar compound.[5] | [5] |
| Petroleum Ether | Low Solubility | Used as an anti-solvent or in solvent mixtures for chromatography.[5] | [5] |
| Dichloromethane (CH₂Cl₂) | Soluble | Used as a solvent for reactions and purification of related derivatives.[6] | [6] |
| Methanol (MeOH) | Soluble | Used in solvent mixtures for column chromatography of related derivatives.[6] | [6] |
| Isopropanol | Soluble | Used as a reaction solvent for derivatives.[6] | [6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is commonly achieved through a Suzuki coupling reaction, a versatile method for forming carbon-carbon bonds. The general procedure involves the coupling of a chloroquinoline derivative with a boronic acid.[5]
Experimental Workflow for Synthesis
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, 2-chloroquinoline-4-carboxylic acid (1 eq.) and 3-chlorophenylboronic acid (1.5 eq.) are suspended in a 1:1 mixture of toluene and ethanol.[5]
-
Degassing: The mixture is degassed under reduced pressure and flushed with nitrogen to create an inert atmosphere.
-
Addition of Reagents: Anhydrous sodium carbonate (2 eq.) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) are added to the suspension.[5]
-
Reflux: The reaction mixture is heated to reflux and stirred for approximately 12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
Extraction: The aqueous mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[5]
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield the pure this compound.[5]
General Protocol for Solubility Determination
A common method for determining the solubility of a crystalline compound is the isothermal shake-flask method. This method involves equilibrating a supersaturated solution of the compound in the solvent of interest at a constant temperature.
Experimental Workflow for Solubility Determination
Detailed Protocol:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: The vials are placed in a constant temperature shaker or stirred vigorously for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Sampling: After equilibration, the mixture is allowed to settle. A sample of the supernatant is carefully withdrawn.
-
Filtration: The withdrawn sample is immediately filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid particles.
-
Analysis: The concentration of the compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.
-
Calculation: The solubility is then expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
This guide provides a foundational understanding of the solubility and synthesis of this compound based on current scientific literature. For precise quantitative solubility data, it is recommended that researchers perform dedicated experiments using the protocols outlined above.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
The Biological Versatility of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
For correspondence: [AI Assistant's Contact Information]
Abstract
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of quinoline-4-carboxylic acid derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows. The synthetic accessibility and the potential for diverse functionalization of the quinoline ring system continue to make it a promising platform for the development of novel therapeutic agents.[1]
Introduction
Quinoline-4-carboxylic acids are a class of heterocyclic organic compounds characterized by a quinoline core with a carboxylic acid group at the 4-position. This structural motif is found in both natural products and synthetic molecules, demonstrating a remarkable range of pharmacological activities.[1] The versatility of the quinoline scaffold allows for substitutions at various positions, enabling the fine-tuning of their biological profiles for enhanced potency and selectivity.[1] This guide delves into the significant therapeutic potential of these derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory activities.
Anticancer Activity
Quinoline-4-carboxylic acid derivatives have emerged as a significant class of compounds in oncology research, exhibiting potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs), sirtuins (SIRTs), and dihydroorotate dehydrogenase (DHODH).[1]
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quinoline-4-carboxylic acid derivatives against various cancer cell lines, showcasing their potential as anticancer agents.
| Compound ID | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action/Reference |
| P6 | MLLr leukemic cell lines | 7.2 | SIRT3 inhibition[2][3][4][5] |
| D28 | K562, U266, U937, MCF-7, Fadu, MDA-MB-231, MDA-MB-468, A549, A2780, HepG2 | 1.02 - 5.66 | HDAC3 selective inhibition[6] |
| Compound 41 | HCT-116, MIA PaCa-2 | DHODH IC50 = 0.00971 | DHODH Inhibition[1] |
| Compound 43 | HCT-116, MIA PaCa-2 | DHODH IC50 = 0.0262 | DHODH Inhibition[1] |
| Compound 3j | MCF-7 (Breast) | - (82.9% growth reduction) | -[4] |
| Compound 7c | MCF-7 (Breast) | 1.73 µg/mL | -[1] |
| Compounds 7, 8, 11, 12, 17, 18 | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | -[1] |
Signaling Pathways in Anticancer Activity
Inhibition of histone deacetylases (HDACs) by certain quinoline-4-carboxylic acid derivatives leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This can induce cell cycle arrest and apoptosis.
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH by quinoline-4-carboxylic acid derivatives depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[7]
Sirtuin 3 (SIRT3) is a mitochondrial deacetylase that plays a complex role in cancer metabolism and cell survival. Inhibition of SIRT3 can disrupt mitochondrial function and induce cell cycle arrest and differentiation in certain cancer types, such as mixed-lineage leukemias.[2][3][4][5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.
Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[3]
-
Compound Treatment: Prepare serial dilutions of the quinoline-4-carboxylic acid derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).[3]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Derivatives of quinoline-4-carboxylic acid have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, including some multidrug-resistant strains.[1]
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline-4-carboxylic acid derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5a4 | Staphylococcus aureus | 64 | [8] |
| Compound 5a7 | Escherichia coli | 128 | [8] |
| Compound 1 & 3 | MRSA & MDR E. coli | 15.62 & 7.81, respectively | [9] |
| Various derivatives | Gram(+) and Gram(−) bacteria | 62.50–250 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.[3]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum of approximately 5 x 10⁵ CFU/mL from an overnight culture.[3]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).[3]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[3]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Antiviral Activity
Quinoline-4-carboxylic acid derivatives have also been investigated for their antiviral properties, with some compounds showing potent activity against a range of viruses, including influenza, vesicular stomatitis virus (VSV), and herpes simplex virus (HSV).[10][11][12][13] A key mechanism of antiviral action for some of these derivatives is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines required for viral replication.[10]
Quantitative Antiviral Data
The following table summarizes the half-maximal effective concentration (EC50) values of selected quinoline-4-carboxylic acid derivatives against various viruses.
| Compound ID | Virus | EC50 | Reference |
| C44 | VSV | 2 nM | [10] |
| C44 | WSN-Influenza | 41 nM | [10] |
| C12 | VSV | 0.110 µM | [10] |
| G07 | Influenza A/WSN/33 (H1N1) | 11.38 ± 1.89 µM | [14][15] |
| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | Influenza A/WSN/33 (H1N1) | 22.94 µM | [14] |
| 4d,k−t and 5d,k−p,r | HIV-1 | 1.73 to 16.1 μM | [16] |
| 4-hydroxyquinoline-3-carboxamides | HCMV, HSV-1, VZV | Potent inhibition | [13] |
Anti-inflammatory Activity
Certain quinoline-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties. These effects are often attributed to the inhibition of key inflammatory mediators and signaling pathways. For instance, some derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[17]
Quantitative Anti-inflammatory Data
The following table provides a summary of the anti-inflammatory activity of selected quinoline-4-carboxylic acid derivatives.
| Compound/Derivative | Assay | IC50/Effect | Reference |
| Quinoline-4-carboxylic acid | LPS-induced NO production in RAW264.7 cells | Appreciable anti-inflammatory affinities | [1] |
| PQA-18 | Suppression of IL-2, IL-4, IL-6, and TNF-α production | - | [17] |
| 1H-Imidazo[4,5-c]quinoline derivatives | TNF-α suppression | Potent activity | [18] |
Experimental Protocol: Inhibition of Cyclooxygenase (COX) Activity
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.
The assay quantifies the inhibition of prostaglandin E2 (PGE2) production from the substrate arachidonic acid by COX enzymes in the presence of the test compound. The amount of PGE2 produced is typically measured using an ELISA kit.
-
Reagent Preparation: Prepare solutions of ovine or human COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), test compounds, and reference standards (e.g., Ibuprofen, Celecoxib).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and the respective COX enzyme.
-
Inhibitor Addition: Add various concentrations of the test compounds or reference standards to the wells. Include a control group with no inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation and Termination: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes). Stop the reaction by adding a stopping agent (e.g., a solution of HCl).
-
Quantification: Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.
Conclusion
Quinoline-4-carboxylic acid and its derivatives represent a highly versatile and promising scaffold for the development of novel therapeutic agents. The extensive research into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties has revealed a diverse array of mechanisms of action and potent biological activities. The synthetic accessibility and the potential for diverse functionalization of the quinoline ring system provide a robust platform for the generation of large compound libraries for screening against various diseases. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further explore and unlock the full therapeutic potential of this important class of molecules. Continued investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of new and improved drug candidates for a wide range of human ailments.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Sirtuin-3 (SIRT3) and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Broad-Spectrum Antiherpes Activities of 4-Hydroxyquinoline Carboxamides, a Novel Class of Herpesvirus Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iris.unica.it [iris.unica.it]
- 17. Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1H-Imidazo[4,5-c]quinoline derivatives as novel potent TNF-alpha suppressors: synthesis and structure-activity relationship of 1-, 2-and 4-substituted 1H-imidazo[4,5-c]quinolines or 1H-imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Step-by-Step Doebner-von Miller Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Doebner-von Miller reaction is a robust and versatile method for the synthesis of quinoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This reaction facilitates the construction of the quinoline scaffold by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] Quinolines are core structures in a wide array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents, making the Doebner-von Miller synthesis a valuable tool in the synthesis of potential drug candidates and their intermediates.[3]
Reaction Mechanism and Key Principles
The mechanism of the Doebner-von Miller reaction is complex and has been a subject of study. A widely accepted pathway involves a series of key steps:
-
Michael Addition: The reaction is initiated by a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.[2][4]
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring of the aniline.
-
Dehydration: Subsequent dehydration of the cyclic intermediate leads to the formation of a dihydroquinoline.
-
Oxidation: The final step is the oxidation of the dihydroquinoline to the aromatic quinoline product. This oxidation can be effected by an external oxidizing agent or, in some cases, by another molecule of the α,β-unsaturated carbonyl compound or its derivatives.
A notable feature of this reaction is the potential for a fragmentation-recombination mechanism, where the initial adduct may fragment into an imine and an enolate, which then recombine to form the product.[4] This complexity can sometimes lead to the formation of side products, making careful control of reaction conditions crucial for achieving high yields and purity.
Quantitative Data Summary
The yield and efficiency of the Doebner-von Miller synthesis are highly dependent on the substrates, catalyst, and reaction conditions employed. Below is a summary of representative examples to illustrate the scope of the reaction.
| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Aniline | Crotonaldehyde | HCl, Toluene, Reflux | 4-6 h | ~80% | [2] |
| 2,3-Dimethylaniline | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | Hf(OTf)₄, CH₂Cl₂ | 48 h | 44% | [5] |
| 4-Chloroaniline | Cinnamaldehyde | Ag(I)-exchanged Montmorillonite K10, 120°C | 3 h | 85% | |
| 4-Methoxyaniline | Crotonaldehyde | Ag(I)-exchanged Montmorillonite K10, 120°C | 3 h | 89% | |
| Aniline | Methyl vinyl ketone | Phosphotungstic acid, Microwave (300W) | 10-15 min | 79-94% | [6] |
| 4-Methylaniline | Crotonaldehyde | Phosphotungstic acid, Microwave (300W) | 10-15 min | 79-94% | [6] |
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Methylquinoline (Quinaldine)
This protocol describes the synthesis of 2-methylquinoline from aniline and crotonaldehyde using a biphasic system to minimize tar formation.[2]
Materials:
-
Aniline (freshly distilled)
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution (concentrated)
-
Dichloromethane or Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring.
-
In a separate dropping funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of Substituted Quinolines
This protocol provides a general guideline for the rapid synthesis of quinolines using microwave irradiation, which can significantly reduce reaction times and improve yields.[6]
Materials:
-
Substituted Aniline (1.0 eq)
-
α,β-Unsaturated Carbonyl Compound (e.g., crotonaldehyde or methyl vinyl ketone) (1.2 eq)
-
Phosphotungstic Acid (catalyst)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, add the substituted aniline (1.0 eq), the α,β-unsaturated carbonyl compound (1.2 eq), and a catalytic amount of phosphotungstic acid.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a power of 300 W for 10-15 minutes. The temperature and pressure should be monitored and controlled by the instrument's software.
-
After the reaction is complete, cool the vial to room temperature.
-
The reaction mixture can then be worked up similarly to the classical protocol, involving neutralization, extraction, and purification.
Mandatory Visualizations
Caption: Reaction mechanism of the Doebner-von Miller synthesis.
Caption: General experimental workflow for the Doebner-von Miller synthesis.
References
Application Notes and Protocols for the Laboratory Scale Synthesis of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid
Introduction
2-(3-Chlorophenyl)quinoline-4-carboxylic acid is a valuable scaffold in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various biologically active compounds. This document provides detailed protocols for the laboratory-scale synthesis of this target molecule, primarily focusing on a robust method involving the Pfitzinger reaction. The protocols are intended for researchers, scientists, and professionals in the field of drug development.
Synthesis Overview
The primary method detailed here for the synthesis of this compound is the Pfitzinger reaction. This reaction involves the condensation of isatin with a carbonyl compound, in this case, 3-chloroacetophenone, in the presence of a base to yield the desired quinoline-4-carboxylic acid. An alternative multi-step synthesis involving a Suzuki coupling has also been reported.[1]
Experimental Protocols
Method 1: Pfitzinger Reaction
This protocol is adapted from a common and effective method for the synthesis of 2-aryl-quinoline-4-carboxylic acids.[2][3]
Reactants:
-
Isatin
-
3-Chloroacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 equivalent) in a 33% aqueous solution of potassium hydroxide.
-
To this solution, add a solution of 3-chloroacetophenone (1.1 equivalents) in ethanol.
-
Reaction: Heat the reaction mixture to reflux (approximately 85°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the product.
-
Acidify the aqueous solution to a pH of 5-6 using 3M hydrochloric acid. This will precipitate the crude this compound.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate to afford the pure product as a white solid.[2]
Method 2: Multi-step Synthesis via Suzuki Coupling
An alternative reported synthesis involves a multi-step process culminating in a Suzuki coupling reaction.[1]
Key Intermediates:
-
2-Chloroquinoline-4-carboxylic acid
-
3-Chlorophenylboronic acid
Final Step - Suzuki Coupling:
-
Reaction Setup: In a suitable reaction vessel, combine 2-chloroquinoline-4-carboxylic acid (1.0 equivalent), 3-chlorophenylboronic acid (1.5 equivalents), tetrakis(triphenylphosphine)palladium(0) as a catalyst, and sodium carbonate in a 1:1 mixture of toluene and ethanol.
-
Reaction: Heat the mixture under reflux. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by removing the solvents and purifying the residue using silica gel column chromatography to yield this compound.[1]
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₀ClNO₂ | [2] |
| Molecular Weight | 283.71 g/mol | |
| Appearance | White solid | [2][4] |
| Melting Point | 232-234 °C | [4] |
| Yield | 58.0% | [2] |
Table 1: Physicochemical Properties and Yield
| Technique | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 14.09 (s, 1H), 8.64 (d, J = 8.4 Hz, 1H), 8.49 (s, 1H), 8.37 (d, J = 8.3 Hz, 1H), 8.18-8.09 (m, 2H), 7.81 (t, J = 7.9 Hz, 1H), 7.61-7.59 (m, 3H) | [2][5] |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 167.56, 154.64, 147.16, 140.25, 138.21, 133.18, 132.96, 132.21, 131.51, 131.06, 130.10, 126.64, 125.34, 125.10, 122.96, 120.51 | [1][4] |
| Mass Spectrometry (HRMS) | [M+H]⁺ calculated: 284.04336, found: 284.04587 | [2] |
| Infrared (KBr, cm⁻¹) | 3270, 3063, 1715, 1646, 1533, 1402, 1067, 767 | [1][4] |
Table 2: Spectroscopic Characterization Data
Mandatory Visualization
The following diagram illustrates the experimental workflow for the Pfitzinger synthesis of this compound.
Caption: Experimental workflow for the Pfitzinger synthesis.
References
Application Note: Purification of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid via recrystallization. The described method utilizes ethyl acetate as the recrystallization solvent to effectively remove impurities, yielding a product of high purity. This document includes a step-by-step experimental protocol, a summary of expected quantitative data, and a workflow diagram to guide researchers in achieving optimal purification results for this and structurally similar quinoline-4-carboxylic acid derivatives.
Introduction
This compound is a quinoline derivative with potential applications in medicinal chemistry and drug development. As with many synthetic organic compounds, the crude product often contains impurities from starting materials, by-products, and side reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent. The principle relies on dissolving the impure compound in a hot solvent and allowing it to slowly cool, whereupon the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. The selection of an appropriate solvent is critical for successful recrystallization. For this compound, ethyl acetate has been identified as a suitable solvent for this purpose.[1]
Experimental Protocol
This protocol details the recrystallization of this compound from ethyl acetate.
2.1. Materials and Equipment
-
Crude this compound (Initial Purity: ~95%)[2]
-
Ethyl acetate (ACS grade or higher)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum source
-
Drying oven or vacuum desiccator
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
2.2. Recrystallization Procedure
-
Dissolution:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 20 mL of ethyl acetate to the flask.
-
Gently heat the mixture to the boiling point of ethyl acetate (77°C) using a heating mantle or hot plate with a water bath while stirring.
-
Continue to add small portions of hot ethyl acetate until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly pour the hot solution through the preheated funnel to remove insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Wash the crystals with a small amount of ice-cold ethyl acetate to remove any residual mother liquor containing dissolved impurities.
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a temperature below the melting point of the compound or in a vacuum desiccator.
-
2.3. Purity Analysis
The purity of the crude and recrystallized this compound should be determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A typical HPLC method for similar compounds might involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.
Data Presentation
The following table summarizes the expected quantitative data for the purification of this compound by recrystallization. The values for final purity and recovery yield are estimates based on typical results for recrystallization of organic acids.
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Off-white to light brown solid | White crystalline solid |
| Initial Purity (HPLC) | ~95%[2] | >99% (Estimated) |
| Final Purity (HPLC) | N/A | >99% (Estimated) |
| Recovery Yield | N/A | 60-75% (Estimated) |
| Melting Point | Depressed and broad range | Sharp, elevated range |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
Logical Relationship of Recrystallization Steps
The following diagram illustrates the logical dependencies and outcomes of the key stages in the recrystallization process.
Caption: Logical flow of separation during the recrystallization process.
Conclusion
The protocol described in this application note provides an effective method for the purification of this compound. By following these steps, researchers can significantly enhance the purity of the compound, making it suitable for further applications in research and development. The provided data and diagrams serve as a valuable resource for planning and executing the purification process.
References
Application Notes and Protocols for the HPLC Analysis of Quinoline Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of quinoline carboxylic acid derivatives. Quinoline carboxylic acids are a significant class of compounds in pharmaceutical and chemical research, known for their diverse biological activities, including antibacterial and anticancer properties.[1][2][3] Accurate and reliable analytical methods are crucial for their quantification in various matrices during drug discovery, development, and quality control processes.[4]
These notes cover recommended chromatographic conditions, sample preparation procedures, and method validation parameters for the analysis of several quinoline carboxylic acid derivatives. The provided protocols are intended to serve as a comprehensive guide for developing and implementing robust HPLC methods.
Experimental Protocols
Protocol 1: Quantification of Quinoline-2-carboxylic Acid
This protocol outlines a validated reverse-phase HPLC (RP-HPLC) method for the precise quantification of Quinoline-2-carboxylic Acid, also known as quinaldic acid.[4] This compound is a key intermediate in the synthesis of various pharmaceuticals.[4]
1. Materials and Reagents:
-
Quinoline-2-carboxylic acid reference standard (≥98% purity)[4]
-
Acetonitrile (HPLC grade)[4]
-
Methanol (HPLC grade)[4]
-
Phosphoric acid (analytical grade)[4]
-
Ultrapure water[4]
2. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | System with a pump, autosampler, column oven, and UV-Vis detector[4] |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Phosphoric acid in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[4] |
| Detection | UV at 289 nm[4] |
| Injection Volume | 10 µL[4] |
| Run Time | 15 minutes[4] |
3. Standard Solution Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Quinoline-2-carboxylic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase conditions (90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[4]
4. Sample Preparation:
-
Accurately weigh a sample to obtain a theoretical concentration of 1 mg/mL of Quinoline-2-carboxylic acid.[4]
-
Transfer the sample to a suitable volumetric flask.[4]
-
Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution.[4]
-
Allow the solution to cool to room temperature and then dilute to the final volume with methanol.[4]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]
Protocol 2: Purity Assessment and Purification of 2-(1-Adamantyl)quinoline-4-carboxylic acid
This protocol describes an analytical method for purity assessment and a preparative method for the purification of 2-(1-Adamantyl)quinoline-4-carboxylic acid, leveraging its hydrophobic nature for effective separation.[5]
1. Materials and Reagents:
-
Crude 2-(1-Adamantyl)quinoline-4-carboxylic acid[5]
-
Acetonitrile (HPLC grade)[5]
-
Water (HPLC grade)[5]
-
Formic Acid (HPLC grade)[5]
-
Methanol (for sample dissolution)[5]
2. Analytical HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A typical gradient would be from 40% to 60% B over 15 minutes, followed by a re-equilibration step.[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30°C[5] |
| Detection | 325 nm[5] |
| Injection Volume | 10 µL[5] |
3. Analytical Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in Methanol.[5]
-
From the stock solution, prepare a working solution of 50 µg/mL in a 50:50 mixture of Acetonitrile and Water.[5]
4. Preparative HPLC Conditions:
| Parameter | Condition |
| HPLC System | Preparative HPLC system with a high-pressure gradient pump, UV detector with a preparative flow cell, and a fraction collector[5] |
| Column | Preparative C18 Column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A shallow gradient, for instance from 40% to 70% B over 25 minutes, is recommended.[5] |
| Flow Rate | 20 mL/min[5] |
| Detection | 325 nm[5] |
| Injection Volume | 1-5 mL, depending on concentration[5] |
5. Preparative Sample Preparation and Post-Processing:
-
Dissolve the crude sample in a minimal amount of Methanol, up to a concentration of 50 mg/mL.[5]
-
Filter the solution through a 0.45 µm filter.[5]
-
Collect fractions corresponding to the main peak based on the UV chromatogram.[5]
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.[5]
Method Validation Summary
Method validation is essential to ensure that an analytical method is suitable for its intended purpose.[6] Key validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[4][7]
Quantitative Data for Quinoline-2-carboxylic Acid Analysis: [4]
| Validation Parameter | Result |
| Specificity | High specificity with no interference from common excipients or impurities.[4] |
| Linearity Range | 1 µg/mL to 100 µg/mL.[4] |
| Correlation Coefficient (r²) | >0.999 |
| Precision (%RSD) | < 2% for replicate injections.[4] |
| Accuracy (Recovery) | Typically between 98-102%. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (e.g., 10:1). |
Quantitative Data for Quinoxaline-2-carboxylic acid (QCA) and Methyl-3-quinoxaline-2-carboxylic acid (MQCA) in Animal Tissues: [8]
| Validation Parameter | Result |
| Decision Limits (CCα) | 0.7-2.6 µg/kg[8] |
| Detection Capabilities (CCβ) | 1.3-5.6 µg/kg[8] |
| Recovery | 70 to 110% for spiked levels of 2-100 µg/kg.[8] |
| Relative Standard Deviation (%RSD) | < 20%[8] |
Visualizations
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Compounds using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for their wide range of biological activities, including significant anticancer properties.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is a fundamental tool in drug discovery and toxicology for screening the effects of chemical compounds on cultured cells.[1]
The underlying principle of the MTT assay is the conversion of the water-soluble yellow tetrazolium salt, MTT, into an insoluble purple formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells.[1] The insoluble formazan crystals are subsequently dissolved using a solubilizing agent, and the absorbance is measured spectrophotometrically.[1]
These application notes provide a detailed protocol for determining the cytotoxic effects of quinoline compounds on various cancer cell lines using the MTT assay.
Data Presentation: Cytotoxicity of Quinoline Derivatives
The cytotoxic activity of quinoline compounds is typically expressed as the IC50 value, which represents the concentration of a compound that inhibits cell proliferation by 50%.[1] The following tables summarize the cytotoxic activity of various quinoline derivatives against different cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 | 48 | [3] |
| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 | Not Specified | [3] |
| 9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione | HeLa | IC30: Not specified | Not Specified | [1] |
| Quinoline Glycoconjugate Metabolite (M5) | HCT-116 | Not Specified | 72 | [4][5] |
| Quinoline Glycoconjugate Metabolite (M7) | HCT-116 | Not Specified | 72 | [4][5] |
| 7-methyl-8-nitro-quinoline (C) | Caco-2 | 1.871 | 48 | [6] |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D) | Caco-2 | 0.929 | 48 | [6] |
| 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 | 0.535 | 48 | [6] |
Experimental Protocol: MTT Assay
This section provides a detailed, step-by-step methodology for conducting the MTT assay to determine the cytotoxicity of quinoline compounds.
Materials and Reagents
-
Cells: Desired cancer cell lines (e.g., HeLa, MCF-7, LS180, Raji).[1]
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Test Compounds: Quinoline derivatives.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder. Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS). This solution should be filter-sterilized and stored at -20°C, protected from light.[1]
-
Solubilization Solution: Options include anhydrous DMSO, acidified isopropanol (e.g., 4 mM HCl, 0.1% NP40 in isopropanol), or 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[1]
-
Equipment:
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the desired cancer cell lines in appropriate medium.[1]
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well flat-bottom plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[7]
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[1][2]
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.[1]
-
Add 100 µL of medium containing various concentrations of the quinoline derivatives to the respective wells.[1] It is recommended to perform serial dilutions.
-
Include the following control wells: [1][3]
-
Vehicle Control: Cells treated with medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the quinoline compounds.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1][4]
-
-
MTT Incubation:
-
Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of approximately 0.5 mg/mL).[1][2]
-
Incubate the plate for 2-4 hours in a humidified incubator at 37°C with 5% CO2.[2][7] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.[1] For suspension cells, centrifugation may be required before removing the supernatant.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the crystals, resulting in a homogenous purple solution.[1]
-
-
Absorbance Measurement:
Data Analysis
-
Corrected Absorbance: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula:[3]
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve of cell viability against the logarithm of the compound concentration.[3]
Signaling Pathway Diagram
The cytotoxic effects of quinoline derivatives can be mediated through various signaling pathways, often leading to apoptosis (programmed cell death). A simplified overview of a common apoptosis signaling pathway is presented below.
Caption: Overview of a potential apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates [mdpi.com]
- 6. brieflands.com [brieflands.com]
- 7. atcc.org [atcc.org]
Application Notes and Protocols for In Vitro HDAC Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to chromatin condensation and transcriptional repression.[3] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDACs a promising target for therapeutic intervention.[1][2][4] HDAC inhibitors (HDACi) have emerged as a significant class of anti-cancer agents, with several compounds approved for clinical use.[5]
These application notes provide detailed protocols for common in vitro screening assays designed to identify and characterize novel HDAC inhibitors. The methodologies covered include colorimetric, fluorometric, and luminescent assays, which are widely used in academic and industrial research settings for high-throughput screening and lead optimization.
Principles of HDAC Inhibition and Assay Technologies
HDACs are grouped into four classes based on their homology to yeast proteins.[6] Classes I, II, and IV are zinc-dependent enzymes, while Class III HDACs, also known as sirtuins, are NAD+-dependent.[7] Most HDAC inhibitor screening assays focus on the zinc-dependent classes.
The core principle of these assays involves incubating an HDAC enzyme with a synthetic substrate containing an acetylated lysine residue. In the presence of an active HDAC, the acetyl group is removed. The deacetylated product is then acted upon by a "developer" enzyme, which generates a detectable signal (color, fluorescence, or luminescence). Potential inhibitors are added to this reaction, and their efficacy is determined by the reduction in the generated signal.
Signaling Pathways Involving HDACs in Cancer
HDACs regulate the function of numerous proteins involved in key cancer-related signaling pathways. By deacetylating both histone and non-histone proteins, HDACs can influence cell cycle progression, apoptosis, angiogenesis, and DNA damage repair.[4][8] For example, HDAC1 and HDAC2 are involved in the activation of ATM, a key protein in the DNA damage response.[4] HDACs can also repress the expression of tumor suppressor genes like p53 and cell cycle inhibitors like p21.[9][10] Inhibition of HDACs can, therefore, lead to the reactivation of these tumor-suppressive pathways, inducing cell cycle arrest and apoptosis in cancer cells.[10]
References
- 1. Histone Deacetylase Assay Kit, Fluorometric sufficient for 100 assays (96 well plates) HDAC Assay Kit [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. HDAC1 Inhibitor Screening Assay Kit, Research Kits | CD BioSciences [epigenhub.com]
- 4. The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention [mdpi.com]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Immunoepigenetics Combination Therapies: An Overview of the Role of HDACs in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SIRT3 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to SIRT3
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a critical role in regulating mitochondrial function and cellular metabolism.[1] It is highly expressed in metabolically active tissues such as the heart, liver, and brown adipose tissue. SIRT3 modulates energy homeostasis by deacetylating and regulating a wide array of mitochondrial proteins involved in fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. Furthermore, SIRT3 is a key player in the mitochondrial antioxidant defense system, helping to mitigate oxidative stress. Given its central role in mitochondrial health, SIRT3 has emerged as a significant therapeutic target for a variety of diseases, including metabolic disorders, cancer, and neurodegenerative diseases.
Overview of SIRT3 Inhibition Assays
Several assay formats are available to screen for and characterize SIRT3 inhibitors. The choice of assay depends on factors such as the required throughput, sensitivity, and the nature of the research question (e.g., biochemical screening versus cellular activity). The most common methods include fluorescence-based, luminescence-based, and HPLC-based assays for in vitro biochemical assessment, as well as cell-based assays to determine inhibitor efficacy in a more physiological context.
SIRT3 Signaling Pathway
SIRT3 acts as a crucial node in cellular signaling, responding to the metabolic state of the cell, primarily through the availability of its co-substrate, NAD+. Under conditions of caloric restriction or increased energy demand, elevated NAD+ levels activate SIRT3. Once activated, SIRT3 deacetylates a multitude of mitochondrial proteins, thereby modulating their activity. Key downstream effects of SIRT3 activation include the enhancement of mitochondrial respiration, reduction of reactive oxygen species (ROS), and regulation of metabolic pathways like the TCA cycle and fatty acid oxidation.
Caption: SIRT3 Signaling Pathway Diagram.
Experimental Workflow for a Typical SIRT3 Inhibition Assay
The general workflow for a biochemical SIRT3 inhibition assay involves the incubation of the SIRT3 enzyme with a substrate and the co-factor NAD+, in the presence or absence of a test inhibitor. The activity of the enzyme is then measured by detecting the product of the deacetylation reaction.
Caption: Generalized Experimental Workflow.
Detailed Experimental Protocols
Fluorescence-Based SIRT3 Inhibition Assay
This is a widely used method due to its high sensitivity and amenability to high-throughput screening. The protocol is based on the deacetylation of a synthetic peptide substrate linked to a fluorophore and a quencher. Upon deacetylation by SIRT3, a developing solution containing a peptidase cleaves the peptide, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.
Materials and Reagents:
| Reagent | Stock Concentration | Final Concentration |
| SIRT3 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) | 10x | 1x |
| Recombinant Human SIRT3 | Varies | Assay-dependent |
| Fluorogenic Substrate (e.g., Acetylated peptide with fluorophore and quencher) | Varies | Assay-dependent |
| NAD+ | 50 mM | 1 mM |
| Test Inhibitor | Varies | Varies |
| Developer Solution (containing a peptidase) | Varies | 1x |
| Stop Solution (optional) | Varies | 1x |
Protocol:
-
Reagent Preparation:
-
Prepare 1x SIRT3 Assay Buffer by diluting the 10x stock with distilled water.
-
Thaw recombinant SIRT3 enzyme on ice and dilute to the desired concentration in 1x Assay Buffer.
-
Prepare the working solution of the fluorogenic substrate in 1x Assay Buffer.
-
Prepare the working solution of NAD+ in 1x Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in 1x Assay Buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
-
Assay Plate Setup (96-well black plate):
-
Blank wells (no enzyme): Add Assay Buffer, substrate, and NAD+.
-
Positive control wells (no inhibitor): Add Assay Buffer, SIRT3 enzyme, substrate, NAD+, and vehicle.
-
Inhibitor wells: Add Assay Buffer, SIRT3 enzyme, substrate, NAD+, and the test inhibitor at various concentrations.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the SIRT3 enzyme to the wells.
-
Mix gently and incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development and Signal Detection:
-
Add the Developer Solution to all wells.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~350 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_positive_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Luminescence-Based SIRT3 Inhibition Assay
This method offers high sensitivity and a broad dynamic range. It typically measures the amount of a reaction product, such as nicotinamide, or the consumption of NAD+. A common approach involves a coupled-enzyme system where the product of the SIRT3 reaction is used in a subsequent reaction that generates a luminescent signal.
Materials and Reagents:
| Reagent | Stock Concentration | Final Concentration |
| SIRT3 Assay Buffer | Varies | 1x |
| Recombinant Human SIRT3 | Varies | Assay-dependent |
| Acetylated Peptide Substrate | Varies | Assay-dependent |
| NAD+ | Varies | Assay-dependent |
| Test Inhibitor | Varies | Varies |
| Detection Reagent (e.g., containing enzymes for a coupled reaction and luciferin) | Varies | 1x |
Protocol:
-
Reagent Preparation: Prepare reagents as described in the fluorescence-based assay protocol.
-
Assay Plate Setup (96-well white plate): Set up the plate with blank, positive control, and inhibitor wells as described previously.
-
Reaction Initiation and Incubation: Initiate the reaction with SIRT3 and incubate at 37°C for 30-60 minutes.
-
Signal Detection:
-
Add the luminescent detection reagent to all wells.
-
Incubate at room temperature for 10-20 minutes to allow the signal to stabilize.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition and IC50 values as described for the fluorescence-based assay.
HPLC-Based SIRT3 Inhibition Assay
This method is highly accurate and can be used with unlabeled, more physiologically relevant substrates. It separates and quantifies the substrate and the deacetylated product by high-performance liquid chromatography (HPLC). While lower in throughput, it is an excellent method for detailed kinetic studies and for validating hits from primary screens.
Materials and Reagents:
| Reagent | Stock Concentration | Final Concentration |
| Reaction Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM DTT) | Varies | 1x |
| Recombinant Human SIRT3 | Varies | Assay-dependent |
| Acetylated Peptide Substrate (e.g., based on a known SIRT3 target) | Varies | Assay-dependent |
| NAD+ | Varies | 1 mM |
| Test Inhibitor | Varies | Varies |
| Quench Solution (e.g., Acetonitrile with 1% TFA) | Varies | 1:1 with reaction |
| HPLC Mobile Phases (e.g., A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA) | N/A | N/A |
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, SIRT3 enzyme, NAD+, and the test inhibitor. Pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding the acetylated peptide substrate.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of quench solution.
-
HPLC Analysis:
-
Inject the quenched sample into an HPLC system equipped with a C18 column.
-
Separate the substrate and product using a gradient of mobile phase B.
-
Detect the peptide peaks by UV absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Calculate the peak areas for the substrate and product.
-
Determine the percent conversion of substrate to product.
-
Calculate the percent inhibition and IC50 values based on the reduction in product formation in the presence of the inhibitor.
-
Cell-Based SIRT3 Inhibition Assay
This assay format assesses the ability of a compound to inhibit SIRT3 within a cellular environment, providing a more physiologically relevant measure of inhibitor potency. The readout is typically the change in the acetylation status of a known downstream target of SIRT3.
Materials and Reagents:
| Reagent |
| Cell Culture Medium |
| Cultured Cells (e.g., HEK293T, HeLa) |
| Test Inhibitor |
| Lysis Buffer (e.g., RIPA buffer with protease and deacetylase inhibitors) |
| Primary Antibody against acetylated SIRT3 target (e.g., anti-acetyl-MnSOD) |
| Primary Antibody against total SIRT3 target (e.g., anti-MnSOD) |
| Secondary Antibody (HRP-conjugated) |
| Western Blotting Reagents |
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and deacetylase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the acetylated SIRT3 target.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip and re-probe the membrane with an antibody against the total SIRT3 target as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the acetylated and total protein.
-
Normalize the acetylated protein signal to the total protein signal.
-
Determine the dose-dependent increase in the acetylation of the SIRT3 target in response to the inhibitor.
-
Conclusion
The selection of an appropriate SIRT3 inhibition assay is crucial for the successful identification and characterization of novel SIRT3 modulators. While high-throughput fluorescence-based assays are ideal for initial screening campaigns, orthogonal assays such as HPLC-based methods are essential for hit validation and detailed mechanistic studies. Furthermore, cell-based assays are indispensable for confirming the activity of inhibitors in a more physiologically relevant setting. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals working on the exciting therapeutic target, SIRT3.
References
Application Notes and Protocols: Antibacterial Activity Testing of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of antibacterial agents with a broad spectrum of activity against various bacterial pathogens. Their mechanism of action primarily involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2][3] The increasing prevalence of antibiotic resistance necessitates robust and standardized methods for evaluating the efficacy of new quinoline-based compounds.
These application notes provide detailed protocols for the in vitro assessment of the antibacterial activity of quinoline derivatives. The methodologies described herein are fundamental for the preliminary screening and characterization of novel antibacterial candidates, providing essential data on their potency and bactericidal or bacteriostatic nature.
Key Antibacterial Assays
The following protocols outline the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the time-dependent killing kinetics of quinoline derivatives. Additionally, a protocol for assessing the anti-biofilm activity is provided, which is crucial for evaluating the effectiveness of these compounds against bacteria in a biofilm state.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This assay is a fundamental first step in assessing the antibacterial potency of a compound.
Experimental Protocol: Broth Microdilution Method
Materials:
-
Test quinoline derivative (stock solution of known concentration)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Aseptically select 3-5 isolated colonies of the test bacterium from an agar plate cultured overnight.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Serial Dilution of the Test Compound:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the quinoline derivative stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (inoculum without the compound), and well 12 serves as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinoline derivative at which no visible bacterial growth is observed.
-
Data Presentation:
Table 1: Minimum Inhibitory Concentration (MIC) of Quinolone Derivatives against Various Bacterial Strains.
| Quinolone Derivative | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| Compound A | 2 | 4 | 16 |
| Compound B | 0.5 | 1 | 8 |
| Ciprofloxacin | 0.25 | 0.06 | 0.5 |
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[5][6] This assay helps to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
Experimental Protocol:
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the completed MIC assay that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.
-
-
Plating:
-
Spread the aliquot evenly onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the quinoline derivative that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5]
-
Data Presentation:
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of Quinolone Derivatives.
| Quinolone Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Compound A | S. aureus | 2 | 4 | 2 | Bactericidal |
| Compound B | E. coli | 1 | 32 | 32 | Bacteriostatic |
| Ciprofloxacin | S. aureus | 0.25 | 0.5 | 2 | Bactericidal |
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.[4][7] This dynamic assay helps to further characterize the pharmacodynamic properties of the compound.
Experimental Protocol:
Materials:
-
Test quinoline derivative
-
Bacterial strain
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
MHA plates
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in the mid-logarithmic growth phase with a starting concentration of approximately 5 x 10⁵ CFU/mL in multiple flasks.
-
-
Assay Setup:
-
Prepare flasks containing CAMHB with the quinoline derivative at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control flask without the compound.
-
-
Inoculation and Incubation:
-
Inoculate each flask with the prepared bacterial suspension.
-
Incubate the flasks at 37°C with constant agitation.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a specific volume of the appropriate dilutions onto MHA plates.
-
-
Colony Counting and Data Analysis:
-
Incubate the plates at 37°C for 18-24 hours and then count the colonies.
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL against time (hours) to generate the time-kill curves. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[4][7]
-
Data Presentation:
Table 3: Time-Kill Assay Data for a Quinolone Derivative against S. aureus.
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.69 | 5.71 | 5.70 | 5.68 |
| 2 | 6.35 | 5.80 | 5.25 | 4.50 | 3.80 |
| 4 | 7.10 | 5.65 | 4.80 | 3.50 | <2.00 |
| 6 | 7.90 | 5.50 | 4.10 | <2.00 | <2.00 |
| 8 | 8.60 | 5.40 | 3.50 | <2.00 | <2.00 |
| 24 | 9.30 | 5.60 | 2.80 | <2.00 | <2.00 |
| Note: <2.00 indicates the lower limit of detection. |
Anti-Biofilm Activity Assay
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which often exhibit increased resistance to antimicrobial agents.[8][9] This assay evaluates the ability of a quinoline derivative to eradicate established biofilms.
Experimental Protocol: Crystal Violet Staining Method
Materials:
-
Test quinoline derivative
-
Bacterial strain capable of biofilm formation (e.g., Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Inoculate the wells of a microtiter plate with a bacterial suspension in TSB supplemented with glucose.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Treatment with Quinolone Derivative:
-
Carefully remove the planktonic cells and wash the wells with sterile PBS.
-
Add fresh media containing two-fold serial dilutions of the quinoline derivative to the wells with established biofilms.
-
Incubate for another 24 hours.
-
-
Quantification of Biofilm:
-
Discard the media and wash the wells with PBS to remove non-adherent cells.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet solution for 10-15 minutes.
-
Wash the wells with water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader.
-
-
Data Interpretation:
-
The reduction in absorbance in treated wells compared to the untreated control indicates the anti-biofilm activity. The Minimum Biofilm Eradication Concentration (MBEC) can be determined as the lowest concentration of the compound that causes a significant reduction in the biofilm biomass.
-
Data Presentation:
Table 4: Anti-Biofilm Activity of Quinolone Derivatives against P. aeruginosa Biofilms.
| Quinolone Derivative | Concentration (µg/mL) | Biofilm Inhibition (%) |
| Compound C | 16 | 25.3 |
| 32 | 58.1 | |
| 64 | 85.7 | |
| 128 | 92.4 | |
| Ciprofloxacin | 16 | 15.8 |
| 32 | 35.2 | |
| 64 | 60.5 | |
| 128 | 75.9 |
Visualizing Experimental Workflows and Mechanisms
Diagrams:
Caption: Workflow for MIC and MBC Determination.
Caption: Workflow for Time-Kill Curve Assay.
Caption: Mechanism of Action of Quinolone Derivatives.
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive in vitro evaluation of the antibacterial properties of novel quinoline derivatives. Consistent application of these standardized methods will yield reliable and comparable data, which is essential for the identification and advancement of promising new antibacterial agents in the drug development pipeline. The visual workflows and mechanism of action diagram are intended to further clarify the experimental processes and the underlying principles of quinolone activity.
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for 2-(3-Chlorophenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Chlorophenyl)quinoline-4-carboxylic acid is a heterocyclic small molecule belonging to the quinoline carboxylic acid class. Compounds with this scaffold have garnered significant interest in medicinal chemistry due to their diverse biological activities. Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated for their potential as inhibitors of various enzymes, including histone deacetylases (HDACs), With-No-Lysine (WNK) kinases, and Sirtuin 3 (SIRT3), suggesting their therapeutic potential in oncology and other diseases.[1] Proper preparation of stock solutions is a critical first step for accurate and reproducible in vitro and in vivo studies. These application notes provide detailed protocols for the solubilization, storage, and handling of this compound.
Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₀ClNO₂ | |
| Molecular Weight | 283.71 g/mol | [2] |
| CAS Number | 20389-10-0 | |
| Appearance | White to light yellow solid | [1] |
Solubility Data
The solubility of this compound has been experimentally determined in various common laboratory solvents. The following table summarizes the quantitative solubility data. It is recommended to use fresh, anhydrous solvents for optimal dissolution.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 176 | The compound is highly soluble in DMSO.[1] |
| N,N-Dimethylformamide (DMF) | ~25 | ~88 | Good solubility.[3] |
| Ethanol | ~5 | ~17.6 | Moderately soluble. Warming may be required. |
| Methanol | ~3 | ~10.6 | Sparingly soluble. |
| Ethyl Acetate (EtOAc) | Soluble | - | Used for crystallization, indicating good solubility.[1] |
| Water | Insoluble | - | The compound is practically insoluble in aqueous solutions at neutral pH. |
Note: The provided solubility values are approximate and can be influenced by factors such as solvent purity, temperature, and the crystalline form of the compound. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh 14.19 mg of this compound and transfer it to a sterile amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes at room temperature.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the high-concentration DMSO stock solution to prepare working solutions for cell-based assays.
Materials:
-
50 mM stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the 50 mM stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 50 mM stock solution to 490 µL of cell culture medium. Mix thoroughly by gentle pipetting.
-
Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µM working solution, add 10 µL of the 1 mM intermediate solution to 90 µL of cell culture medium.
-
Final Concentration: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
Stability and Storage
Proper storage of stock solutions is crucial to maintain the integrity of the compound.
-
Long-Term Storage: For long-term storage, it is recommended to aliquot the high-concentration stock solution into single-use vials to minimize freeze-thaw cycles and store them at -80°C.[4] When stored under these conditions, DMSO solutions of many quinoline derivatives are stable for several months.[4]
-
Short-Term Storage: For short-term use, stock solutions can be stored at -20°C for several weeks.
-
Light and Moisture: this compound should be protected from light. Use amber vials for storage.[4] DMSO is hygroscopic; therefore, it is essential to use anhydrous DMSO and to seal vials tightly to prevent the absorption of moisture, which can affect compound stability and solubility.[4]
Stability Assessment: The stability of the compound in solution over time can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) to monitor for any degradation products.
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing stock solutions.
Potential Signaling Pathway Inhibition: HDAC
Derivatives of 2-phenylquinoline-4-carboxylic acid have been shown to act as inhibitors of Histone Deacetylases (HDACs). HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and the activation of gene transcription, which can lead to cell cycle arrest and apoptosis in cancer cells.[5]
Caption: Inhibition of HDAC signaling pathway.
Potential Signaling Pathway Inhibition: WNK Kinase
With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that regulate ion transport. WNK1, for example, can phosphorylate and activate SPAK/OSR1 kinases, which in turn phosphorylate and activate ion co-transporters like NKCC1, leading to ion influx and cell volume regulation. Inhibition of WNK kinases can disrupt this signaling cascade.[6][7]
Caption: Inhibition of WNK Kinase signaling.
Potential Signaling Pathway Inhibition: SIRT3
Sirtuin 3 (SIRT3) is a major mitochondrial NAD+-dependent deacetylase that regulates various metabolic processes by deacetylating and activating key enzymes. For instance, SIRT3 deacetylates and activates enzymes involved in the electron transport chain, such as components of Complex I, leading to increased ATP production. Inhibition of SIRT3 can lead to hyperacetylation of its target proteins and mitochondrial dysfunction.[8][9]
Caption: Inhibition of SIRT3 deacetylase activity.
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C16H10ClNO2 | CID 276278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. benchchem.com [benchchem.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WNK1 - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. Function of the SIRT3 mitochondrial deacetylase in cellular physiology, cancer, and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pfitzinger Reaction Troubleshooting
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the Pfitzinger reaction, a key method for synthesizing quinoline-4-carboxylic acids.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges encountered during the Pfitzinger reaction in a direct question-and-answer format.
Question 1: My reaction is producing a lot of black tar and very little product. What's going wrong?
Answer: Tar formation is a frequent issue, often caused by self-condensation of the starting materials (isatin or the carbonyl compound) or polymerization of intermediates under strongly basic conditions.[1][2]
Troubleshooting Steps:
-
Modified Reactant Addition: The most critical step is to pre-react the isatin with the base (e.g., KOH, NaOH) before introducing the carbonyl compound.[1][2] First, dissolve the isatin in the basic solution and stir until the color changes (e.g., from purple to brown), which indicates the formation of the ring-opened keto-acid salt.[1][3] This intermediate is less prone to self-condensation. Only then should you add the carbonyl compound.[1]
-
Temperature Control: Excessive heat can accelerate side reactions that lead to tarring.[1][4] Maintain the recommended reaction temperature and avoid localized overheating. For sensitive substrates, running the reaction at a lower temperature for a longer duration may be beneficial.[1]
-
pH Control During Workup: When acidifying the mixture to precipitate the product, add the acid slowly with vigorous stirring. This prevents localized high acidity, which can degrade the product and contribute to tar formation.[1]
Question 2: The yield of my desired quinoline-4-carboxylic acid is consistently low. How can I improve it?
Answer: Low yields can result from several factors, including incomplete reaction, degradation of materials, or competing side reactions.[1]
Troubleshooting Steps:
-
Ensure Complete Isatin Ring-Opening: As mentioned above, the initial hydrolysis of isatin is crucial.[1][4] Allow sufficient time for the isatin to fully dissolve and react with the base before proceeding.
-
Optimize Reactant Stoichiometry: An excess of the carbonyl compound is often used to drive the reaction to completion.[1] Experimenting with the molar ratio of the carbonyl compound to isatin can significantly improve yields by minimizing residual isatin, which can be difficult to remove.[1]
-
Increase Reaction Time: The Pfitzinger reaction can be slow and may require extended periods (e.g., 8-24 hours) to reach completion.[3][4] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Choice of Base and Solvent: The strength and concentration of the base (e.g., KOH, NaOH) can impact the reaction rate.[1] While ethanol or ethanol/water mixtures are common, the choice of solvent can influence the solubility of intermediates and affect the outcome.[1]
Question 3: My TLC analysis shows a significant amount of unreacted isatin, even after a long reaction time. What should I do?
Answer: Incomplete conversion of isatin is a common problem that directly leads to low yields.[1]
Troubleshooting Steps:
-
Increase the Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help drive the equilibrium toward the product and ensure more of the isatin is consumed.[1]
-
Optimize Base Concentration: The concentration of the base is critical for the initial ring-opening of isatin.[1][5] You may need to adjust the concentration of KOH or NaOH for your specific substrates to find the optimal conditions.[1]
-
Verify Starting Material Purity: Impurities in either the isatin or the carbonyl compound can inhibit the reaction. Ensure your reagents are of high purity.
Question 4: I'm observing the formation of significant side products, complicating purification. How can I improve selectivity?
Answer: Side reactions, such as the self-condensation of the carbonyl compound or decarboxylation of the product, can reduce yield and make purification difficult.[4]
Troubleshooting Steps:
-
Slow Addition of Carbonyl Compound: For highly reactive carbonyl compounds like pyruvate, slow, dropwise addition to the pre-formed isatinate solution can minimize self-condensation.[4]
-
Avoid Prolonged High Temperatures: The quinoline-4-carboxylic acid product can decarboxylate under harsh conditions (e.g., extended time at high temperatures), leading to an undesired byproduct.[4] Monitor the reaction closely and avoid unnecessarily long heating times after completion.
-
Use of Unsymmetrical Ketones: Be aware that unsymmetrical ketones can lead to the formation of two isomeric products, which may complicate purification and lower the yield of the desired isomer.[2]
Data Presentation: Impact of Reaction Conditions
The yield of the Pfitzinger reaction is highly dependent on the specific substrates and conditions used. The following table summarizes reported yields for the reaction of isatin with various ketones to illustrate these effects.
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetone | KOH | Ethanol/Water | 24 | ~60% | [2] |
| Butanone | NaOH | Water | 8 | Good Yield | [2] |
| Acetophenone | KOH | Ethanol/Water | 18-36 | Varies | [6] |
| Cyclohexanone | KOH | Ethanol/Water | 24 | Moderate | [2] |
| Diethyl oxaloacetate | KOH | Water | 48 | Low | [2] |
Experimental Protocols
General Protocol for Pfitzinger Reaction (Conventional Heating)
This protocol is a generalized method based on several reported procedures.[3][6]
Materials:
-
Isatin (or substituted isatin)
-
Carbonyl compound (e.g., acetone, acetophenone)
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid
-
Diethyl ether
Procedure:
-
Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the base (e.g., KOH, ~3 equivalents) in an appropriate solvent like an ethanol/water mixture.[3]
-
Isatin Ring Opening: Add isatin (1 equivalent) to the basic solution. Stir the mixture at room temperature for approximately 1 hour, or until the color changes from purple/orange to a light brown/yellow, indicating the formation of the potassium salt of isatinic acid.[2][3]
-
Addition of Carbonyl: To this mixture, add the carbonyl compound (1-2 equivalents).[1][3]
-
Reaction: Heat the reaction mixture to reflux (e.g., ~79°C for ethanol) and maintain for 8-24 hours.[3] Monitor the reaction progress by TLC.
-
Workup:
-
Precipitation: Cool the remaining aqueous layer in an ice bath and carefully acidify with dilute HCl or acetic acid until precipitation of the product is complete (typically pH 4-5).[3]
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]
Visualizations
Pfitzinger Reaction Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in the Pfitzinger reaction.
Caption: Troubleshooting workflow for the Pfitzinger reaction.
Pfitzinger Reaction Mechanism
This diagram illustrates the key steps of the Pfitzinger reaction mechanism, highlighting where potential issues can arise.
Caption: Simplified mechanism of the Pfitzinger reaction.
References
Navigating the Nuances of the Doebner Reaction: A Technical Support Guide
Welcome to our dedicated technical support center for the Doebner reaction. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges and optimizing experimental outcomes for the synthesis of quinoline-4-carboxylic acids. Here, you will find answers to frequently asked questions, detailed experimental protocols, and data-driven guidance to help you mitigate side product formation and enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Doebner reaction is resulting in a low yield, especially when using an aniline with electron-withdrawing groups. What are the primary causes and how can I improve the outcome?
Low yields, a frequent challenge with the Doebner reaction, are often exacerbated when using anilines bearing electron-withdrawing substituents (e.g., -NO₂, -CN, -CF₃).[1] This is primarily due to the reduced nucleophilicity of the aniline, which slows down the initial condensation steps. To address this, several strategies can be employed:
-
Catalyst Optimization: The choice of acid catalyst is crucial. While traditional Brønsted acids can be used, Lewis acids like Boron Trifluoride etherate (BF₃·OEt₂) or Boron Trifluoride-Tetrahydrofuran complex (BF₃·THF) have been shown to be more effective for challenging substrates.[2]
-
Modified Stoichiometry: A "Doebner hydrogen-transfer" protocol has been developed that utilizes an excess of the aniline and aldehyde relative to pyruvic acid. This ensures the efficient in situ generation of an imine that acts as an internal oxidant for the dihydroquinoline intermediate, driving the reaction towards the desired quinoline product.[2][3]
-
Temperature Control: The reaction often requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to degradation and the formation of side products.[3] A reaction temperature of around 65 °C has been found to be effective in many cases.[2][3]
Q2: I am observing significant tar and polymer formation in my reaction mixture. How can I prevent this?
Tar and polymer formation is a common side reaction, particularly in the related Doebner-Miller synthesis, and is often attributed to the acid-catalyzed self-polymerization of the aldehyde or the α,β-unsaturated carbonyl compound.[4][5] Several preventative measures can be taken:
-
Slow Addition of Reagents: Adding the pyruvic acid or aldehyde dropwise to the reaction mixture can help to maintain a low concentration of these reagents at any given time, thereby minimizing self-condensation and polymerization.[2][3]
-
Milder Reaction Conditions: Using the mildest effective acid concentration and reaction temperature can significantly reduce tar formation.[6]
-
Biphasic Solvent System: For the analogous Doebner-Miller reaction, employing a biphasic system (e.g., toluene and water) can sequester the carbonyl compound in the organic phase, reducing its polymerization in the acidic aqueous phase.[4][5] This principle may be adaptable to the Doebner reaction.
Q3: My final product is contaminated with dihydroquinoline or other partially hydrogenated byproducts. What is the cause and how can I ensure complete aromatization?
The final step of the Doebner reaction is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] Incomplete oxidation can lead to the isolation of these hydrogenated side products.[4]
-
Internal Oxidant: In the Doebner reaction, an imine formed from a second molecule of the aniline and aldehyde can act as the oxidizing agent in a hydrogen transfer process.[1] Ensuring the reaction conditions favor this process is key. The modified Doebner hydrogen-transfer protocol is specifically designed to enhance this internal oxidation.[2][3]
-
External Oxidant (in related reactions): While not always necessary for the Doebner reaction itself, in related quinoline syntheses like the Doebner-Miller or Skraup reactions, an external oxidant (e.g., nitrobenzene or arsenic acid) is sometimes added to ensure complete aromatization.[6]
Q4: Can the choice of solvent impact the reaction outcome?
Yes, the solvent can have a significant effect on the reaction yield and side product profile. A screening of various solvents for a modified Doebner reaction found that acetonitrile (MeCN) and tetrahydrofuran (THF) provided the best yields, while solvents like ethanol, toluene, dichloroethane (DCE), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) resulted in lower yields.[3] Acetonitrile was often preferred due to easier post-reaction work-up.[3]
Data Presentation: Optimizing the Doebner Hydrogen-Transfer Reaction
The following table summarizes the optimization of reaction conditions for the synthesis of 2-phenyl-6-(trifluoromethyl)quinoline-4-carboxylic acid from 4-(trifluoromethyl)aniline, benzaldehyde, and pyruvic acid, demonstrating the impact of catalyst, solvent, and stoichiometry on product yield.[2][3]
| Entry | Catalyst (equiv.) | Solvent | Aniline (equiv.) | Benzaldehyde (equiv.) | Pyruvic Acid (equiv.) | Temp (°C) | Yield (%) |
| 1 | H₂NSO₃H (1.0) | EtOH | 1.0 | 1.0 | 1.0 | Reflux | 11 |
| 2 | BF₃·THF (1.0) | MeCN | 1.0 | 1.0 | 1.0 | 65 | 45 |
| 3 | BF₃·THF (1.0) | THF | 1.0 | 1.0 | 1.0 | 65 | 45 |
| 4 | BF₃·THF (1.0) | Toluene | 1.0 | 1.0 | 1.0 | 65 | <10 |
| 5 | BF₃·THF (1.0) | DCE | 1.0 | 1.0 | 1.0 | 65 | <10 |
| 6 | BF₃·THF (1.0) | DMF | 1.0 | 1.0 | 1.0 | 65 | <10 |
| 7 | BF₃·THF (1.0) | DMSO | 1.0 | 1.0 | 1.0 | 65 | <10 |
| 8 | BF₃·THF (0.5) | MeCN | 1.8 | 2.0 | 1.0 | 65 | 86 |
| 9 | BF₃·OEt₂ (0.5) | MeCN | 1.8 | 2.0 | 1.0 | 65 | 85 |
| 10 | BF₃·THF (0.5) | MeCN | 1.8 | 2.0 | 1.0 | 50 | 55 |
| 11 | BF₃·THF (0.5) | MeCN | 1.8 | 2.0 | 1.0 | 25 | 13 |
Data adapted from a study on the Doebner hydrogen-transfer reaction.[2][3]
Experimental Protocols
Optimized Protocol for Doebner Hydrogen-Transfer Reaction with Electron-Deficient Anilines[2][3]
This protocol is particularly effective for anilines bearing electron-withdrawing groups.
1. Reaction Setup:
-
To a solution of the electron-deficient aniline (1.8 equivalents) and the aldehyde (2.0 equivalents) in acetonitrile (MeCN), add the Lewis acid catalyst (e.g., BF₃·THF, 0.5 equivalents) at room temperature under a standard atmosphere.
2. Heating and Reagent Addition:
-
Stir the reaction mixture at 65 °C for 1 hour.
-
Prepare a solution of pyruvic acid (1.0 equivalent) in MeCN.
-
Add the pyruvic acid solution dropwise to the heated reaction mixture over a period of time. This slow addition is critical to suppress the decomposition of pyruvic acid at elevated temperatures and minimize the formation of impurities.[2][3]
3. Reaction Monitoring and Completion:
-
Continue to stir the reaction mixture at 65 °C for approximately 20 hours.
-
Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
4. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a suitable work-up procedure, which may include inverse extraction, followed by solidification and filtration to isolate the crude product.[2]
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired quinoline-4-carboxylic acid.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the Doebner reaction and troubleshooting common issues, the following diagrams illustrate the key relationships and workflows.
References
Technical Support Center: Skraup Quinoline Synthesis
Welcome to the technical support center for the Skraup synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly tar formation, and to provide detailed experimental guidance.
Troubleshooting Guide & FAQs
This section addresses specific problems that may be encountered during the Skraup synthesis, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?
A1: The Skraup synthesis is notoriously exothermic.[1] To control the reaction, you can:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][2][3] Boric acid can also be used.[1][4] The moderator is believed to act as an oxygen carrier, slowing down the oxidation step.[2][3]
-
Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.[1][2]
-
Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[1]
-
Gradual Heating: Begin by heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the external heat source. The exothermic nature of the reaction should sustain it for a period. Reapply heat only after the initial exotherm has subsided.[2]
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates.[2] To minimize tarring:
-
Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[1]
-
Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.[1] Minimizing the reaction temperature and time can help reduce tar formation.[2]
-
Alternative Methodologies: Consider modern variations of the Skraup synthesis that are known to produce cleaner reactions, such as:
Q3: My quinoline product yield is consistently low. What are the potential reasons and how can I improve it?
A3: Low yields in a Skraup synthesis can stem from several factors:
-
Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. A prolonged reflux period after the initial exothermic phase is often necessary.[2]
-
Substituent Effects: The electronic nature of the substituents on the aniline ring can significantly impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[2][3]
-
Tar Formation: The formation of tar physically traps the product, making isolation difficult and reducing the overall yield.[5][6]
-
Difficult Work-up: The viscous, tarry reaction mixture can make product extraction challenging, leading to significant material loss.[3] Purification by steam distillation is a common and effective method to separate the volatile quinoline from the non-volatile tar.[1][2]
Q4: Are there safer or more environmentally friendly alternatives to traditional oxidizing agents like nitrobenzene or arsenic acid?
A4: Yes, research has focused on greener alternatives. While nitrobenzene and arsenic acid are effective, they are also toxic.[5][7] Some alternatives include:
-
Iodine: Can be used in catalytic amounts and is considered a milder oxidizing agent.[2]
-
Microwave-assisted synthesis in ionic liquids: This approach can sometimes proceed without the need for an external oxidizing agent.[5][8]
-
Air or Oxygen: In some protocols, bubbling air or oxygen through the reaction mixture can serve as the oxidant.
Data Presentation: Comparison of Skraup Synthesis Methodologies
The following table summarizes quantitative data for different Skraup synthesis protocols, allowing for easy comparison of reaction conditions and yields.
| Methodology | Key Reagents | Reaction Conditions | Typical Yield (%) | Notes |
| Classical Skraup | Aniline, Glycerol, H₂SO₄, Nitrobenzene | High temperature (reflux), highly exothermic | Low to Moderate (often <50%) | Prone to violent reaction and significant tar formation.[5][6] |
| Classical with Moderator | Aniline, Glycerol, H₂SO₄, Nitrobenzene, FeSO₄ | Gentle initial heating, then reflux (140-150°C), 3-4 hours | Moderate to Good (can be >70%) | Ferrous sulfate moderates the reaction, reducing violence and tar.[9][10] |
| Microwave-Assisted | Aniline derivatives, Glycerol, H₂SO₄ (in water) | Microwave irradiation, 200°C, 15 minutes | 10 - 66% | "Green" method using water as a solvent; yields vary with aniline substituent.[11][12] |
| Microwave-Assisted with Ionic Liquid | Anilines, Glycerol, Imidazolium-based ionic liquid | Microwave heating | Good to Very Good (up to 76%) | Replaces concentrated sulfuric acid and may not require an external oxidant.[5][8][13] |
Experimental Protocols
Detailed methodologies for key Skraup synthesis variations are provided below.
Classical Skraup Synthesis with Ferrous Sulfate Moderator
This protocol is a standard method for synthesizing quinoline with improved control over the reaction's exothermicity.
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for workup)
-
Diethyl Ether (or other suitable extraction solvent)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine the aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.[9]
-
Acid Addition: Slowly and with vigorous stirring and cooling, add the concentrated sulfuric acid in portions.[9]
-
Initiation of Reaction: Gently heat the mixture in an oil bath. The reaction is highly exothermic and will begin to boil.[9] Maintain the oil bath temperature at 140-150°C.[9]
-
Reflux: Once the initial vigorous reaction subsides, continue to heat the mixture under reflux for 3-4 hours.[9]
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Carefully dilute the mixture with water and then neutralize with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Perform steam distillation to isolate the crude quinoline from the tarry residue.[2][9]
-
Separate the quinoline layer from the aqueous distillate and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude quinoline.
-
Microwave-Assisted Skraup Synthesis in Water
This protocol offers a greener and faster alternative to the classical method.
Materials:
-
Aniline derivative
-
Glycerol
-
Concentrated Sulfuric Acid
-
Water
Procedure:
-
Reaction Mixture Preparation: In a microwave-safe reaction vessel, mix the aniline derivative, glycerol, concentrated sulfuric acid, and water.[12]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 200°C for a total reaction time of 15 minutes.[12]
-
Work-up:
-
After irradiation, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into an ice-water mixture.
-
Basify the solution to a pH of 9-10 with a suitable base (e.g., sodium hydroxide solution).
-
Filter the resulting precipitate and wash it with cold water.
-
The crude product can be further purified by recrystallization or chromatography.
-
Visualizing Tar Formation and Prevention
The following diagrams illustrate the key factors leading to tar formation in the Skraup synthesis and the corresponding preventative measures.
Caption: Causes of tar formation and corresponding preventative strategies.
Caption: Comparative experimental workflows for Skraup synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 2-(3-Chlorophenyl)quinoline-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical synthesis routes for this compound and their associated impurities?
A1: The most common synthesis method is the Pfitzinger reaction, which involves the condensation of isatin with an appropriate carbonyl compound (e.g., 3-chloroacetophenone) in the presence of a strong base.[1][2] Potential impurities from this route include unreacted starting materials, byproducts from the self-condensation of the ketone, and incompletely cyclized intermediates.[3] Another synthetic approach is the Suzuki coupling of 2-chloroquinoline-4-carboxylic acid with 3-chlorophenylboronic acid, which may lead to residual palladium catalyst, unreacted starting materials, and homocoupling byproducts.[4][5]
Q2: My crude product has a low and broad melting point. What does this suggest?
A2: A low and broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point (a range of 1-2°C). The presence of impurities disrupts the crystal lattice, requiring less energy (a lower temperature) to melt and occurring over a wider temperature range.
Q3: What is the most effective general method for purifying this compound?
A3: For lab-scale purification, recrystallization is often the most effective and straightforward method.[6] Ethyl acetate (EtOAc) has been successfully used for the crystallization of this compound.[7] For achieving very high purity or for separating closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative.[8][9]
Q4: How can I accurately assess the purity of my final product?
A4: The purity of this compound should be assessed using a combination of methods. High-Performance Liquid Chromatography (HPLC) is the preferred quantitative method, providing a purity value based on the relative peak area of the main component.[8][10] Thin-Layer Chromatography (TLC) is useful for rapid, qualitative assessment of the number of components in a sample.[5] Additionally, spectroscopic methods like ¹H-NMR can help identify the presence of impurities by showing unexpected signals.
Troubleshooting Guides
Recrystallization Issues
Q: I'm having trouble finding a suitable recrystallization solvent. What is the recommended procedure?
A: A systematic solvent screening is the best approach.[11] The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[6]
-
Recommended Solvents to Screen: Start with solvents of varying polarities such as ethyl acetate, ethanol, methanol, isopropanol, and toluene.[7][11]
-
Binary Solvent Systems: If a single solvent is not effective, try a binary (two-solvent) system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[11]
Q: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is often due to the solution being cooled too quickly or being too concentrated.[11]
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance before placing it in an ice bath.[11][12]
-
Use a More Dilute Solution: Add more hot solvent to the mixture before cooling to reduce the concentration.[11]
-
Change the Solvent: The boiling point of the solvent might be too high, or the solvent itself may be unsuitable. Try a different solvent or solvent system.[11]
Q: The purity of my compound does not improve significantly after recrystallization. Why might this be?
A: This issue can arise from several factors:
-
Inappropriate Solvent Choice: The impurity may have very similar solubility characteristics to your target compound in the chosen solvent. A different solvent system is needed to exploit solubility differences.[11]
-
Co-crystallization: The impurity may be structurally similar to your product and is incorporating into your product's crystal lattice. In this case, a different purification technique like column chromatography may be necessary.
-
Incomplete Dissolution: If the crude material was not fully dissolved in the hot solvent (aside from any truly insoluble contaminants), the trapped impurities will not be removed.[11]
Q: I am getting a very low yield after recrystallization. What are the possible causes?
A: A low recovery is a common issue in recrystallization and can often be optimized.[6]
-
Using Too Much Solvent: The most common cause is adding too much solvent during the dissolution step. This keeps a significant portion of your product dissolved even at low temperatures. Use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[6]
-
Cooling Inadequately: Ensure the solution is cooled sufficiently (e.g., in an ice bath) after initial slow cooling to maximize crystal formation, unless this causes impurities to precipitate.[6]
-
Premature Crystallization: If crystals form too early during a hot filtration step (if performed), product will be lost. Ensure the funnel and flask are pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[6]
Chromatography Issues
Q: My compound shows poor peak shape (e.g., tailing) during reverse-phase HPLC analysis. What could be the cause?
A: Peak tailing for an acidic compound like a carboxylic acid is often due to interactions with the silica support of the column.
-
Acidify the Mobile Phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase will protonate the carboxylic acid and silanol groups on the column, minimizing secondary interactions and improving peak shape.[9]
-
Check Column Health: The column itself may be degraded or contaminated. Try washing it according to the manufacturer's instructions or replace it if necessary.
Q: I am not achieving good separation between my product and an impurity via HPLC. What parameters can I adjust?
A: Improving HPLC separation often requires methodical optimization.
-
Modify Mobile Phase Composition: Change the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase. A shallower gradient or an isocratic run with a lower percentage of organic solvent can increase retention and improve separation.[8]
-
Change Organic Solvent: Try a different organic solvent, such as methanol instead of acetonitrile, as this can alter the selectivity of the separation.
-
Adjust pH: The retention of your acidic compound and certain impurities can be sensitive to the pH of the mobile phase. Small adjustments can sometimes significantly impact resolution.
Data on Purification of 2-Arylquinoline-4-carboxylic Acids
The following table summarizes purity and yield data from published literature for the target compound and structurally similar analogs, illustrating the effectiveness of different purification methods.
| Compound | Synthesis Method | Purification Method | Purity | Yield | Reference |
| This compound | Pfitzinger Reaction | Crystallization (EtOAc) | 95.00% | 58.0% | [4],[7] |
| This compound derivative | Suzuki Coupling | Not specified | 97.07% | 72% | [5] |
| 2-Phenylquinoline-4-carboxylic acid | Pfitzinger Reaction | Filtration | --- | 35% | [7] |
| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | Pfitzinger Reaction | Crystallization (EtOAc) | --- | 21.2% | [7] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general guideline for the recrystallization of this compound.
-
Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a potential solvent (e.g., ethyl acetate) dropwise at room temperature to test solubility. If it is insoluble or sparingly soluble, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[11]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate) with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to high molecular weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once it has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6][11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[6][11]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity can then be checked by HPLC and melting point analysis.
Protocol 2: Analytical HPLC Method for Purity Assessment
This protocol describes a typical reverse-phase HPLC method for determining the purity of quinoline-4-carboxylic acid derivatives.[8][9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a suitable ratio (e.g., 50:50 A:B), then increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV at 325 nm.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute this stock to a working concentration of approximately 50 µg/mL in a 50:50 mixture of acetonitrile and water.[8]
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.
Visualized Workflows
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quinoline-4-carboxylic acid | SIELC Technologies [sielc.com]
- 10. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Recrystallization of Quinoline Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of quinoline carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for the recrystallization of quinoline carboxylic acids?
A1: Selecting an appropriate solvent is a critical first step for successful recrystallization. A good solvent will dissolve the quinoline carboxylic acid at an elevated temperature but show poor solubility at lower temperatures.[1] Due to the combined polar (carboxylic acid) and generally nonpolar (quinoline ring) nature of these molecules, a range of solvents should be considered.
Initial screening can begin with single solvent systems of varying polarities.[1] Good candidates include:
-
Esters: Ethyl acetate[1]
-
Ketones: Acetone[1]
-
Aromatic Hydrocarbons: Toluene[1]
-
Ethers: Dioxane, Tetrahydrofuran (THF)[1]
-
Amides: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc) (Note: These are high-boiling point solvents and can be difficult to remove completely)[1][4]
Binary solvent systems are often highly effective.[1] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid.[1] Common binary mixtures include ethanol/water, methanol/water, and DMF/methanol.[5][6]
Q2: How do I perform a solvent selection test?
A2: A systematic approach to solvent screening is recommended. This can be done on a small scale before committing to a bulk recrystallization.
Experimental Protocol: Small-Scale Solvent Screening
-
Place a small amount (e.g., 10-20 mg) of the crude quinoline carboxylic acid into a small test tube.
-
Add a few drops of the selected solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube and add more solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to observe crystal formation.
-
A suitable solvent is one that dissolves the compound when hot but yields a good quantity of crystals upon cooling.[1]
The following table can be used to record your observations:
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation Upon Cooling | Observations (e.g., color, crystal shape) |
| Ethanol | ||||
| Methanol | ||||
| Ethyl Acetate | ||||
| Acetone | ||||
| Toluene | ||||
| DMF | ||||
| Ethanol/Water | ||||
| DMF/Methanol |
Q3: What are the general steps for recrystallizing a quinoline carboxylic acid?
A3: A standard recrystallization procedure involves the following steps:
Experimental Protocol: General Recrystallization
-
Dissolution: In an appropriately sized flask, add the crude quinoline carboxylic acid and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. To prevent premature crystallization, add a slight excess of solvent (5-10%).[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[1] Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.[1][3]
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[3]
-
Drying: Dry the purified crystals under a vacuum to remove all traces of the solvent.[3][4]
Troubleshooting Guides
Problem 1: My compound "oils out" instead of crystallizing.
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or is too concentrated.[1]
Caption: Troubleshooting workflow for when no crystals form.
Solutions for Lack of Crystallization:
-
Induce nucleation:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches can provide sites for crystal growth to begin. [1] * Seeding: If you have a pure crystal of the compound, add it to the cooled solution to act as a template for crystallization. [1] * Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation. [1]* Concentrate the solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration, and then allow it to cool again. [1]* Change the solvent: The compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble or use a binary solvent system where you can add an anti-solvent. [1]
-
Problem 3: The purity of my recrystallized product is not improving.
If the purity of your compound does not improve after recrystallization, several factors could be at play.
Logical Relationship Diagram for Low Purity Issues
Caption: Potential causes and solutions for low purity.
Solutions for Low Purity:
-
Inappropriate solvent: The impurities may have a solubility profile similar to your target compound in the chosen solvent. A different solvent or solvent system is necessary to better differentiate their solubilities. [1]* Rapid crystallization: Fast crystal growth can trap impurities within the crystal lattice. Slowing down the cooling process allows for more selective crystallization. [1]* Incomplete dissolution: If the crude material is not fully dissolved at the higher temperature, insoluble impurities will not be removed. Ensure that everything, apart from any obvious insoluble contaminants, has dissolved before cooling. [1]* Co-crystallization: The impurity and your target compound may be forming a co-crystal. In this scenario, recrystallization may not be an effective purification method, and an alternative such as column chromatography might be necessary. [1]
Quantitative Data from Literature
While comprehensive solubility data is often compound-specific and must be determined empirically, some patent literature provides examples of solvent ratios and temperatures used for specific quinoline carboxylic acid derivatives.
| Compound | Process | Solvent(s) | Solvent to Compound Ratio (v/w) | Temperature Range | Reference |
| A specific 6-fluoro-1-methyl... quinoline-3-carboxylic acid derivative | Purification | N,N-Dimethylformamide (DMF) | 0.5 to 5 mL per gram | Heating: 65-120°C, Cooling: -6 to 30°C | [4] |
| 1-ethyl-6-fluoro-7-(4-methyl-piperazino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid | Recrystallization | Dimethylformamide and Methanol | Not specified | Not specified | [3][5] |
| 1-ethyl-6-fluoro-7-(4-methyl-piperazino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid methanesulfonic acid salt | Crystallization | Anhydrous Ethanol | ~15 mL per gram | Boiling, then cooled to 0°C | [3] |
References
- 1. benchchem.com [benchchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. data.epo.org [data.epo.org]
- 4. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 5. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Crystallization of Quinoline Derivatives
Welcome to the Technical Support Center for the crystallization of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the crystallization of this important class of compounds.
Troubleshooting Guides
This section addresses specific issues you might encounter during your crystallization experiments in a question-and-answer format.
Issue 1: "Oiling Out" - The Compound Separates as a Liquid Instead of a Solid
Question: My quinoline derivative is precipitating as an oil or sticky droplets instead of forming crystals. What is happening and how can I resolve this?
Answer: This phenomenon is known as "oiling out" and occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice.[1][2] This is often due to the solution being highly supersaturated or the temperature being above the melting point of the impure compound.[2] Oiling out can lead to products with lower purity and amorphous (non-crystalline) character.[1][2]
Here are several strategies to troubleshoot and prevent oiling out:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Avoid crash-cooling your solution. Allow it to cool to room temperature slowly, and then gradually lower the temperature further in a refrigerator or cold room. A slower cooling rate provides more time for molecules to orient themselves into a crystal lattice.
-
Slow Antisolvent Addition: If you are using an antisolvent to induce crystallization, add it dropwise and with vigorous stirring to avoid localized high supersaturation.
-
-
Modify the Solvent System:
-
Solvent Choice: The choice of solvent is critical. If oiling out persists, consider a different solvent or a mixed solvent system. Sometimes, a solvent with a lower boiling point can be beneficial.
-
Mixed Solvents: Dissolve your quinoline derivative in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.[3]
-
-
Decrease the Concentration: The initial concentration of your quinoline derivative might be too high. Try using a more dilute solution to prevent the system from reaching the high level of supersaturation that leads to oiling out.
-
Seeding: Introduce a small, high-quality seed crystal of your compound into the solution at a temperature where it is just saturated. This provides a template for crystal growth and can bypass the nucleation barrier that often leads to oiling out.
-
Temperature Control: Ensure that the crystallization temperature is below the melting point of your compound. If impurities are present, they can depress the melting point, making oiling out more likely.[2]
Issue 2: No Crystals Form After an Extended Period
Question: I have prepared a supersaturated solution of my quinoline derivative, but no crystals have appeared. What steps can I take to induce crystallization?
Answer: The lack of crystal formation is a common challenge and can be addressed by several methods to induce nucleation:
-
Increase Supersaturation:
-
Slow Evaporation: Loosely cover your crystallization vessel to allow for the slow evaporation of the solvent. This will gradually increase the concentration of your compound.
-
Reduce Solvent Volume: Gently heat the solution to evaporate a small amount of the solvent, then allow it to cool slowly.[4]
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the crystallization vessel below the level of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[4]
-
Seeding: As mentioned previously, adding a seed crystal is a highly effective way to initiate crystal growth.[4]
-
-
Re-evaluate Your Solvent System:
-
Solvent Polarity: Ensure the polarity of your solvent is appropriate for your quinoline derivative. "Like dissolves like" is a good guiding principle.
-
Antisolvent Addition: If you are using a single solvent system, consider adding an antisolvent to decrease the solubility of your compound.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why is it a problem?
A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an oil or emulsion) instead of a solid crystalline phase.[1][5] This is problematic because it often leads to the formation of an amorphous solid or a poorly crystalline product upon cooling, which can have lower purity, poor filterability, and different physicochemical properties compared to the desired crystalline form.[6]
Q2: How do I choose a suitable solvent for the crystallization of my quinoline derivative?
A2: A good solvent for crystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[2] The solvent's boiling point should ideally be below the melting point of the compound to avoid oiling out.[2] It is often a process of trial and error. Start with common solvents in which quinoline derivatives show some solubility, such as ethanol, methanol, acetone, or ethyl acetate.[1][7] Mixed solvent systems, like ethanol/water or ethyl acetate/hexane, are also very effective.[2][3]
Q3: My quinoline derivative forms very fine needles that are difficult to handle. How can I obtain larger crystals?
A3: The formation of fine needles is often a result of rapid crystallization from a highly supersaturated solution. To obtain larger crystals, you need to slow down the crystallization process. Try the following:
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Use a more dilute solution.
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Cool the solution much more slowly.
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Consider a different solvent system that provides a shallower solubility curve.
-
Vapor diffusion techniques can also be employed to grow larger, higher-quality crystals.[4]
Q4: What is polymorphism and how can it affect my quinoline derivative?
A4: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[4] Different polymorphs of the same compound can have significantly different physical properties, including solubility, melting point, stability, and bioavailability. For pharmaceutical applications, controlling polymorphism is critical. The formation of a specific polymorph can be influenced by factors such as the solvent used, the rate of cooling, and the temperature of crystallization.[4]
Data Presentation
The solubility of quinoline derivatives is a critical parameter in designing a successful crystallization protocol. Below is a summary of available solubility data for representative quinoline derivatives in various organic solvents.
Table 1: Solubility of Selected Quinoline Derivatives
| Quinoline Derivative | Solvent | Temperature (°C) | Solubility (mg/mL) |
| 4-Chloro-7-(trifluoromethyl)quinoline | Dichloromethane | 25 | > 20 |
| Methanol | 25 | ~10 | |
| Hexane | 25 | < 1 | |
| 4,7-Dichloroquinoline | Dichloromethane | 25 | > 20 |
| Methanol | 25 | ~5 | |
| Hexane | 25 | < 1 | |
| 8-Hydroxyquinoline | Chloroform-Ethanol | Not Specified | Soluble |
| 5,7-Dichloro-8-hydroxyquinoline | Ethanol | Not Specified | Soluble |
| Dichloromethane | Not Specified | Soluble | |
| Dimethyl sulfoxide (DMSO) | Not Specified | Soluble | |
| Water | Not Specified | Limited Solubility |
Data sourced from publicly available information.[8]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable for quinoline derivatives that have a significant difference in solubility in a particular solvent at high and low temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude quinoline derivative. Add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add the solvent in small portions until the solid is completely dissolved.
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Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
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Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
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Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when a single solvent is not ideal.[3]
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Dissolution: Dissolve the crude quinoline derivative in the minimum amount of a hot "good" solvent (in which the compound is soluble).
-
Addition of Antisolvent: While the solution is still hot, add a "poor" solvent (in which the compound is insoluble, but which is miscible with the "good" solvent) dropwise until the solution becomes slightly cloudy.
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Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Isolation and Drying: Collect and dry the crystals as described in the single-solvent protocol.
Protocol 3: Vapor Diffusion
This technique is excellent for growing high-quality single crystals, often required for X-ray crystallography.[4]
-
Setup: Place a small vial containing a concentrated solution of your quinoline derivative inside a larger, sealed container (e.g., a beaker covered with parafilm). The larger container should contain a "poor" solvent (the precipitant).
-
Diffusion: Over time, the vapor of the poor solvent will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting slow crystal growth.
-
Incubation: Allow the setup to stand undisturbed for several days to weeks.
Visualizations
Troubleshooting Workflow for "Oiling Out"
References
- 1. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Quinoline Synthesis Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during quinoline synthesis, with a particular focus on incomplete conversions and low yields. The information is presented in a clear question-and-answer format to directly address specific experimental challenges.
General Troubleshooting for Incomplete Quinoline Synthesis
Before delving into reaction-specific issues, several general factors can contribute to incomplete quinoline synthesis. This section provides a foundational checklist for troubleshooting.
Frequently Asked Questions (FAQs) - General Issues
Q1: My quinoline synthesis reaction is resulting in a very low yield or has failed completely. What are the primary factors I should investigate?
A1: Incomplete conversion in quinoline synthesis can often be attributed to one or more of the following factors:
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Substrate Reactivity: The electronic properties of the aniline and carbonyl compounds are crucial. Electron-withdrawing groups on the aniline can decrease its nucleophilicity, hindering the initial reaction steps.[1][2]
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Reaction Temperature: Many quinoline syntheses require elevated temperatures to proceed. However, excessively high temperatures can lead to the decomposition of reactants and products, often resulting in tar formation. Conversely, a temperature that is too low will lead to a sluggish or incomplete reaction.
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Catalyst Choice and Concentration: The selection of an appropriate acid or base catalyst is critical and highly dependent on the specific reaction and substrates. An unsuitable or improperly concentrated catalyst can fail to promote the desired reaction pathway or may encourage side reactions.
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Presence of Water: In many acid-catalyzed syntheses, water is a byproduct. Its accumulation can inhibit the reaction equilibrium. Using anhydrous reagents and solvents is often beneficial.
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Reaction Time: Insufficient reaction time is a common cause of incomplete conversion. It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q2: I am observing a significant amount of tar-like byproducts in my reaction mixture. What causes this and how can it be minimized?
A2: Tar formation is a frequent issue in quinoline synthesis, especially in reactions conducted under harsh acidic and high-temperature conditions like the Skraup and Doebner-von Miller syntheses. The primary cause is the acid-catalyzed polymerization of reactants and intermediates. To mitigate tar formation:
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Control the Reaction Temperature: Avoid excessively high temperatures and ensure even heating to prevent localized hotspots.
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Slow Reagent Addition: Adding reagents, particularly the carbonyl compound or dehydrating agent, slowly and with efficient stirring can help control the reaction exotherm and reduce polymerization.
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Use of Moderators: In the Skraup synthesis, moderators like ferrous sulfate are used to make the reaction less violent and reduce charring.
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Biphasic Solvent Systems: For the Doebner-von Miller reaction, employing a two-phase solvent system can sequester the polymerization-prone α,β-unsaturated carbonyl compound in an organic phase, reducing its self-condensation in the acidic aqueous phase.
Reaction-Specific Troubleshooting Guides
This section provides detailed troubleshooting for four common quinoline synthesis reactions: the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.
Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines from aniline, glycerol, a dehydrating agent (sulfuric acid), and an oxidizing agent. It is known for being highly exothermic and sometimes violent.
Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I ensure a safer and more controlled reaction?
A1: The exothermic nature of the Skraup synthesis is a significant safety concern. To moderate the reaction:
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Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is a common and effective way to make the reaction less violent.
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Controlled Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice bath) to manage the heat generated.
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Efficient Stirring: Ensure good agitation to dissipate heat and prevent the formation of localized hot spots.
Q2: The yield of my Skraup synthesis is consistently low, and I have a large amount of tarry residue. What are the likely causes and how can I improve the yield?
A2: Low yields and tar formation are common challenges. Consider the following:
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Incomplete Reaction: Ensure the reaction is heated for a sufficient duration after the initial exothermic phase to drive it to completion.
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Substituent Effects: Anilines with strong electron-withdrawing groups may require harsher conditions and can lead to lower yields.
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Purification Losses: The workup and purification process, especially with tarry mixtures, can be a major source of product loss. Steam distillation is a common and effective method to separate the volatile quinoline product from the non-volatile tar.
| Aniline Derivative | Oxidizing Agent | Moderator | Temperature (°C) | Yield (%) |
| Aniline | Nitrobenzene | FeSO₄ | 140-150 | 84-91 |
| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | None | 120-123 | High (not specified) |
| Substituted Aniline | Acrolein | NaI | 110 | 47 |
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Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charging Reactants: To the flask, add the aniline, glycerol, and ferrous sulfate heptahydrate.
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Acid Addition: With constant stirring and cooling in an ice bath, slowly add concentrated sulfuric acid through the dropping funnel.
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Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic phase begins, remove the heat source. If the reaction becomes too vigorous, cool the flask. After the initial exotherm subsides, heat the mixture to reflux for several hours to ensure completion.
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Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.
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Neutralization: Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Purification: Perform steam distillation to isolate the crude quinoline. The quinoline can then be extracted from the distillate with an organic solvent, dried, and purified by distillation.
Doebner-von Miller Synthesis
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions. A major side reaction is the polymerization of the carbonyl compound.
Q1: My Doebner-von Miller reaction is producing a low yield and a significant amount of polymer. How can this be prevented?
A1: Polymerization of the α,β-unsaturated aldehyde or ketone is the most common side reaction. To minimize this:
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Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization.
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Gradual Addition of Carbonyl Compound: Adding the carbonyl compound slowly to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl reactant, favoring the desired reaction over polymerization.
-
Optimize Acid Concentration: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted and Lewis acids to find the optimal balance.
Q2: I am using a substituted aniline and obtaining a very low yield. What could be the issue?
A2: The electronic properties of the substituents on the aniline ring significantly impact the reaction. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction. For these substrates, harsher reaction conditions (higher temperature, longer reaction time) or a modified procedure may be necessary.
| Aniline Derivative | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Yield (%) |
| 2,3-Dimethylaniline | γ-phenyl-β,γ-unsaturated α-ketoester | Hf(OTf)₄ / CH₂Cl₂ | Room Temp | 44 (2-phenyl-4-carboxy) + 18 (2-carboxy-4-phenyl) |
| 2,3-Dimethylaniline | γ-phenyl-β,γ-unsaturated α-ketoester | TFA | Room Temp | 80 (2-carboxy-4-phenyl) |
| Aniline | Crotonaldehyde | HCl / Toluene (biphasic) | Reflux | Good (not specified) |
| Various Anilines | Various α,β-unsaturated aldehydes | Ag(I)-exchanged Montmorillonite K10 | Not specified | 42-89 |
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.
-
Reagent Addition: Heat the mixture to reflux. In a separate addition funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
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Reaction Completion: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.
Q1: I am getting a mixture of regioisomers in my Combes synthesis. How can I improve the selectivity?
A1: Regioselectivity can be an issue when using unsymmetrical β-diketones. The cyclization can occur on either side of the diketone. The steric and electronic effects of the substituents on both the aniline and the β-diketone influence the regiochemical outcome. Increasing the steric bulk of one of the R groups on the diketone can favor the formation of one regioisomer. For example, using methoxy-substituted anilines tends to favor the formation of 2-substituted quinolines.
Q2: My Combes synthesis is not going to completion. What adjustments can I make?
A2: Incomplete conversion in the Combes synthesis can be due to:
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Insufficiently Strong Acid: This reaction requires a strong acid catalyst for the cyclization step. Concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used.
-
Low Reaction Temperature: The cyclization step often requires heating. Ensure the reaction temperature is adequate to overcome the activation energy barrier.
-
Deactivating Groups: Strong electron-withdrawing groups on the aniline can make the cyclization step difficult.
| Aniline Derivative | β-Diketone | Catalyst | Temperature (°C) | Yield (%) |
| m-Chloroaniline | Acetylacetone | H₂SO₄ | Not specified | Good (not specified) |
| p-Anisidine | Cyclohexanone-2-aldehyde | Lactic Acid | Not specified | Good (not specified) |
| Aniline | 4-methyl-2,4-pentanedione | H₂SO₄ | Reflux | Not specified |
-
Reaction Setup: In a fume hood, combine the aniline and the β-diketone in a round-bottom flask.
-
Condensation: Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.
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Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Reaction: Gently heat the reaction mixture for a short period to complete the cyclization.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.
Friedländer Synthesis
The Friedländer synthesis is a versatile method for preparing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, under acidic or basic catalysis.
Q1: My Friedländer synthesis is giving a low yield. What are the common causes?
A1: Low yields in the Friedländer synthesis can be attributed to several factors:
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Side Reactions: Under basic conditions, aldol self-condensation of the ketone can be a significant side reaction.
-
Catalyst Inefficiency: The choice of acid or base catalyst can greatly impact the yield. It is often necessary to screen different catalysts for a particular set of substrates.
-
Reaction Conditions: The reaction may require heating to go to completion. Monitoring the reaction by TLC is important to determine the optimal reaction time and temperature.
Q2: How can I improve the regioselectivity when using an unsymmetrical ketone in the Friedländer synthesis?
A2: When an unsymmetrical ketone is used, condensation can occur on either side of the carbonyl group, leading to a mixture of products. To control regioselectivity, you can:
-
Use a Directing Group: Introducing a directing group on the ketone can favor reaction at one of the α-positions.
-
Pre-form the Enolate: Pre-forming the enolate of the ketone with a strong base before adding the 2-aminoaryl carbonyl compound can improve selectivity.
| 2-Aminoaryl Ketone/Aldehyde | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 2-Aminobenzophenone | Acetone | KOH | Ethanol | Reflux | Good (not specified) |
| 2-Amino-5-chlorobenzaldehyde | Various Carbonyls | ZnO/CNT | Solvent-free | Not specified | 24-99 |
| 2-Aminoacetophenone | Acetylacetone | Heterogeneous solid acid | Not specified | 100 | 95 |
-
Reaction Setup: In a fume hood, combine the 2-aminoaryl ketone or aldehyde and the ketone with an α-methylene group in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol).
-
Reaction: Heat the mixture under reflux for several hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visual Troubleshooting Guides
General Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting incomplete quinoline synthesis reactions.
Caption: A general workflow for troubleshooting incomplete quinoline synthesis.
Logical Relationships of Common Issues
This diagram illustrates the cause-and-effect relationships between common problems in quinoline synthesis.
Caption: Common issues leading to low yield in quinoline synthesis.
References
Degradation of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid in solution. While specific degradation kinetics for this compound are not extensively documented in public literature, this guide outlines potential degradation pathways and provides robust experimental protocols based on the known chemistry of quinoline-4-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A1: Based on the chemistry of the quinoline core structure, the most probable degradation pathways are photodegradation, oxidation, and potentially decarboxylation under harsh conditions.
-
Photodegradation: The quinoline ring is susceptible to degradation upon exposure to UV light. This can lead to the formation of hydroxylated derivatives or even the opening of the heterocyclic ring system.[1][2] Studies on the parent quinoline molecule show that UV irradiation can lead to the formation of intermediates like 2-quinolinone and 4-quinolinone.[1][3]
-
Oxidation: The molecule may be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species. This can result in the formation of N-oxides or hydroxylation of the aromatic rings.
-
Hydrolysis: The core structure is generally stable to hydrolysis. However, under extreme acidic or basic conditions, forced degradation may occur.
-
Decarboxylation: Loss of the carboxylic acid group (decarboxylation) is possible under thermal stress, though this typically requires high temperatures.
Q2: What factors are likely to influence the stability of my compound in solution?
A2: The stability of this compound in solution can be significantly affected by several factors:
-
Light: Exposure to ambient or UV light is a primary concern and can accelerate degradation.[2] Always protect solutions from light by using amber vials or covering containers with aluminum foil.
-
pH: The rate of degradation, particularly photodegradation, can be pH-dependent. For the parent quinoline molecule, degradation was observed to be faster at a lower pH (4.5) compared to neutral pH.[2]
-
Temperature: Elevated temperatures can increase the rate of all degradation reactions.
-
Oxidizing Agents: The presence of dissolved oxygen, peroxides, or metal ions can promote oxidative degradation.[4]
-
Solvent: The choice of solvent can influence stability. Protic solvents may participate in photodegradation pathways.
Q3: How can I monitor the degradation of this compound during my experiments?
A3: The most common and effective method is High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase HPLC method can separate the parent compound from its degradation products. For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. A stability-indicating method should be developed and validated to ensure that all degradation products are separated from the parent peak.
Q4: I am observing unexpected peaks in my HPLC chromatogram after storing my sample. What could they be?
A4: Unexpected peaks are likely degradation products or impurities from the initial synthesis. Potential degradation products for this molecule include:
-
Hydroxylated species on either the quinoline or chlorophenyl ring.
-
Products of ring-opening of the pyridine portion of the quinoline system.[3]
-
The decarboxylated analogue, 2-(3-chlorophenyl)quinoline. It is crucial to use a high-purity reference standard and to characterize any new peaks that appear during stability studies, preferably using LC-MS.
Q5: My solution of this compound turns yellow when left on the bench. What is causing this?
A5: A color change, typically to yellow or brown, is a strong indicator of photodegradation. Quinoline-containing compounds often form colored degradants upon exposure to light. This underscores the importance of rigorous light protection for all solutions containing this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of parent compound in solution. | 1. Photodegradation: Sample is exposed to light. 2. Extreme pH: Solution pH is highly acidic or basic. 3. Oxidation: Solvents contain dissolved oxygen or peroxides. | 1. Store and handle all solutions in amber glassware or foil-wrapped containers. 2. Buffer the solution to a neutral pH (6-8) unless the experimental design requires otherwise. 3. Use freshly prepared, high-purity solvents. Consider sparging solvents with nitrogen or argon to remove dissolved oxygen. |
| Poor mass balance in HPLC analysis (sum of peak areas decreases over time). | 1. Insoluble Degradants: Degradation products are precipitating out of solution. 2. Non-UV Active Degradants: Degradants do not absorb at the selected UV wavelength. 3. Volatile Degradants: Degradation products are being lost to the headspace. | 1. Visually inspect the sample for any precipitate. Centrifuge the sample and analyze the supernatant. 2. Use a photodiode array (PDA) detector to screen for absorbance at multiple wavelengths. Employ a universal detector like a Charged Aerosol Detector (CAD) or use LC-MS. 3. While less common for this structure, ensure vials are properly sealed. |
| Inconsistent stability results between experimental runs. | 1. Variable Environmental Conditions: Inconsistent exposure to light or temperature fluctuations. 2. Inconsistent Solution Preparation: Differences in solvent purity, dissolved gases, or final pH. | 1. Standardize all experimental conditions. Use a photostability chamber for light studies and a temperature-controlled incubator for thermal studies. 2. Follow a strict SOP for solution preparation. Use the same source and grade of solvents and buffer components for all experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5] The goal is to achieve 5-20% degradation of the parent compound.[6]
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
For each condition, dilute the stock solution with the stressor to a final concentration of ~0.1 mg/mL.
-
Include a control sample (diluted in neutral water or mobile phase) stored at 5°C and protected from light.
| Stress Condition | Procedure | Typical Duration |
| Acid Hydrolysis | Mix sample with 0.1 M HCl. Heat at 60-80°C. | 2, 8, 24 hours |
| Base Hydrolysis | Mix sample with 0.1 M NaOH. Heat at 60-80°C. | 2, 8, 24 hours |
| Oxidation | Mix sample with 3% H₂O₂ at room temperature. | 2, 8, 24 hours |
| Thermal Degradation | Heat the solution (in a neutral buffer) at 80°C. | 24, 48, 72 hours |
| Photodegradation | Expose the solution (in a quartz cuvette or clear vial) to a photostability chamber with a light source conforming to ICH Q1B guidelines (UV and visible light). | 4, 8, 24 hours |
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acid and base samples with an equivalent amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV method. Analyze a portion by LC-MS to identify major degradation products.
Protocol 2: Generic Stability-Indicating HPLC-UV Method
This method serves as a starting point for developing a validated stability-indicating assay.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) | ETDEWEB [osti.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Poor Solubility in Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges with poorly soluble compounds in your biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
A: This is a common issue that occurs when a compound, highly soluble in an organic solvent like DMSO, is introduced into an aqueous environment where its solubility is significantly lower.[1][2] This rapid change in solvent environment can cause the compound to crash out of solution.
Troubleshooting Steps:
-
Optimize Dilution Protocol: Avoid single-step, large-volume dilutions. Instead, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the assay buffer to prevent localized high concentrations that encourage precipitation.[1] It's often beneficial to add the DMSO stock directly to the final assay medium, which may contain proteins or other components that can help maintain solubility.[1]
-
Lower Final Compound Concentration: The concentration you are testing may be above the compound's maximum aqueous solubility. Try testing a lower concentration.[1]
-
Adjust Final DMSO Concentration (with caution): A slight increase in the final DMSO percentage in your assay can help maintain solubility. However, it is critical to first validate the tolerance of your specific assay, as DMSO can impact cell viability and enzyme activity.[1][2] Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be determined empirically for your system.[1]
-
Sonication: Brief sonication after dilution can sometimes help to redissolve fine precipitates and create a more uniform suspension.[1]
Q2: My screening results are highly variable, and the compound's potency is lower than expected. Could solubility be the cause?
A: Absolutely. Poor solubility is a primary reason for inaccurate and variable biological data.[1][3][4] If a compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the nominal concentration.[1] This can lead to:
-
Underestimated Potency: The IC50 or EC50 values will appear higher (less potent) because the true concentration of the compound in solution is less than what was added.[3][4][5]
-
Increased Variability: Inconsistent precipitation or suspension between wells will lead to high variability in your results.
Q3: What are the common strategies to improve the solubility of my compound for in vitro assays?
A: Several strategies can be employed to enhance the aqueous solubility of your compound for experimental use. The choice of method will depend on the compound's properties and the specific requirements of your assay.
-
Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[6][][8]
-
pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[6][]
-
Surfactants: These agents can be used to solubilize poorly water-soluble compounds by forming micelles.[6]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their solubility in aqueous solutions.[6][9][10][11]
-
Formulation Approaches: For more challenging compounds, advanced formulation strategies may be necessary, such as creating solid dispersions or nanoparticle formulations.[12][13][14]
Troubleshooting Guides
Guide 1: Using Co-solvents to Enhance Solubility
Co-solvents are organic solvents that are miscible with water and can be used to increase the solubility of poorly soluble compounds.[6][15]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration | Maximum Tolerated Concentration (Cell-based Assays) | Notes |
| DMSO | < 1% | 0.5 - 1% (must be validated) | Most common, but can have effects on cell health and enzyme activity.[1][2] |
| Ethanol | < 1% | Varies by cell line, generally < 1% | Can cause protein precipitation at higher concentrations. |
| Polyethylene Glycol (PEG 400) | 1 - 5% | Generally well-tolerated | Can increase viscosity of the solution. |
| Propylene Glycol (PG) | 1 - 5% | Generally well-tolerated | Similar to PEG 400. |
Experimental Protocol: Preparing a Working Solution with a Co-solvent
-
Prepare a High-Concentration Stock Solution: Dissolve your compound in 100% of the chosen co-solvent (e.g., DMSO) to create a concentrated stock (e.g., 10-100 mM). Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.[16]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in your aqueous assay buffer.[2]
-
Rapid Mixing: When adding the co-solvent stock to the aqueous buffer, ensure rapid and vigorous mixing (e.g., vortexing) to prevent the compound from precipitating.[2]
-
Vehicle Control: Always include a vehicle control in your experiment that contains the same final concentration of the co-solvent as your test samples to account for any solvent effects.[2]
Troubleshooting Workflow for Co-solvent Use
Caption: Decision tree for troubleshooting compound precipitation with co-solvents.
Guide 2: Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.[9][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Hydroxypropyl-γ-cyclodextrin (HP-γ-CD) are commonly used in biological research due to their good solubility and low toxicity.[9][10]
Solubility Enhancement with Cyclodextrins (Example: Rosmarinic Acid)
| Cyclodextrin | Solubility Increase (fold) |
| HP-α-CD | ~19 |
| HP-β-CD | ~31 |
| HP-γ-CD | ~33 |
Data adapted from a study on Rosmarinic Acid, demonstrating the potential for significant solubility enhancement.[10]
Experimental Protocol: Preparing a Compound-Cyclodextrin Inclusion Complex
This protocol describes a simple solvent evaporation method for preparing a solid dispersion of your compound with cyclodextrin, which can then be dissolved in your assay buffer.
-
Molar Ratio Determination: Start with a 1:1 molar ratio of your compound to the cyclodextrin. This may need to be optimized.
-
Dissolution: Dissolve both your compound and the cyclodextrin in a suitable organic solvent (e.g., ethanol or methanol).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by gentle heating under a stream of nitrogen until a thin film or solid mass is formed.
-
Reconstitution: Reconstitute the solid complex in your aqueous assay buffer. The complex should now be more soluble than the compound alone.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved material before use in your assay.
Workflow for Using Cyclodextrins
Caption: Workflow for preparing a compound-cyclodextrin inclusion complex.
Guide 3: Advanced Formulation Strategies
For compounds with extremely low solubility, more advanced formulation techniques may be required. These are often employed in later stages of drug development but can be adapted for research purposes.
-
Nanonization: Reducing the particle size of a compound to the nanometer range increases its surface area, leading to a higher dissolution rate.[12][17][18][19] This can be achieved through methods like media milling or high-pressure homogenization.[6][17]
-
Solid Dispersions: In a solid dispersion, the poorly soluble compound is dispersed within a hydrophilic carrier matrix.[13][14] When this solid dispersion is introduced to an aqueous environment, the carrier dissolves, releasing the compound in a finely dispersed state, which enhances its dissolution.
-
Lipid-Based Formulations: These formulations use lipophilic excipients to dissolve the compound.[6][14][20] They can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon contact with aqueous media.[14]
Logical Relationship of Solubility Enhancement Techniques
Caption: Hierarchy of solubility enhancement techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 16. benchchem.com [benchchem.com]
- 17. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. jocpr.com [jocpr.com]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Mass Spectrometry of Quinoline Compounds
Welcome to the technical support center for the mass spectrometric analysis of quinoline compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and artifacts encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the mass spectrometry of quinoline compounds in a question-and-answer format.
Q1: I am observing unexpected peaks in my mass spectrum, specifically at m/z values higher than my compound's molecular weight. What are they?
A1: These are likely adduct ions , which are formed when your analyte molecule associates with other ions present in the electrospray ionization (ESI) source.[1] This is a very common phenomenon. For quinoline compounds, which are nitrogen-containing heterocycles, adduct formation is frequently observed.[2]
Troubleshooting Steps:
-
Identify the Adduct: Compare the mass difference between your expected molecular ion ([M+H]⁺) and the unexpected peak with the masses of common adducts. Sodium ([M+Na]⁺) and potassium ([M+K]⁺) are frequent contaminants from glassware or solvents.[3][4] Solvent-derived adducts, such as with acetonitrile ([M+CH₃CN+H]⁺), are also common.[4][5]
-
Minimize Contamination:
-
Use high-purity solvents (e.g., LC-MS grade).
-
Use plastic vials and containers instead of glass where possible to minimize sodium and potassium leaching.
-
Incorporate a volatile buffer like ammonium acetate or ammonium formate, which can help promote the formation of the desired protonated molecule ([M+H]⁺) over metal adducts.
-
-
Confirm with Isotopic Pattern: Check the isotopic pattern of the unexpected peak. It should match the expected pattern for your compound's formula plus the adducted ion.
Quantitative Data: Common Adducts in ESI-MS
| Adduct Ion | Formula | Monoisotopic Mass Shift (Da) | Common Source |
| Proton | [M+H]⁺ | +1.0073 | Mobile Phase Acid |
| Sodium | [M+Na]⁺ | +22.9892 | Glassware, Solvents, Buffers |
| Ammonium | [M+NH₄]⁺ | +18.0338 | Buffers (Ammonium Acetate/Formate) |
| Potassium | [M+K]⁺ | +38.9632 | Glassware, Solvents, Buffers |
| Acetonitrile | [M+CH₃CN+H]⁺ | +42.0338 | Mobile Phase |
| Dimer | [2M+H]⁺ | M + 1.0073 | High Analyte Concentration |
Troubleshooting Workflow for Unexpected Peaks
Caption: Diagram 1: A logical workflow for diagnosing unexpected peaks.
Q2: My signal intensity is low, and I see fragment ions in my full scan (MS1) spectrum. What is causing this?
A2: This phenomenon is likely in-source fragmentation (or in-source decay), where your analyte fragments in the ion source before it reaches the mass analyzer.[6] This occurs in the region between atmospheric pressure and the high vacuum of the mass analyzer.[6] It can lead to reduced abundance of your intended precursor ion and complicate quantification.
Troubleshooting Steps:
-
Optimize Ion Source Parameters: The primary cause is often excessive energy being applied to the ions in the source.
-
Reduce Declustering Potential (DP) or Fragmentor Voltage: This is the most critical parameter. Lowering this voltage reduces the energy of collisions between ions and gas molecules, minimizing fragmentation.[6]
-
Optimize Source Temperature: High temperatures can sometimes promote thermal degradation of sensitive compounds. Experiment with lowering the source temperature.[6]
-
-
Modify Mobile Phase: Ensure the mobile phase composition is optimal for stable ionization and does not promote instability in your compound.
Experimental Protocol: Optimizing Declustering Potential (DP)
-
Analyte Infusion: Prepare a standard solution of your quinoline compound (e.g., 1 µg/mL in 50:50 acetonitrile:water) and infuse it directly into the mass spectrometer using a syringe pump.
-
Parameter Ramp: While monitoring the signal intensity of both the precursor ion (e.g., [M+H]⁺) and the suspected in-source fragment ion, ramp the DP/Fragmentor voltage across a relevant range (e.g., from 20 V to 150 V in 10 V increments).
-
Data Analysis: Plot the intensities of the precursor and fragment ions against the DP voltage.
-
Selection: Choose the DP value that maximizes the precursor ion intensity while minimizing the fragment ion intensity. This represents the optimal balance for sensitivity and ion stability.
Q3: I'm analyzing a quinoline derivative with a carboxylic acid, and the fragmentation pattern is confusing. What are the expected pathways?
A3: The fragmentation of quinoline compounds can be complex, but they often follow predictable pathways. For quinoline itself, a characteristic loss is that of hydrogen cyanide (HCN, 27 Da).[7][8][9] For derivatives with a carboxylic acid group, such as quinoline-4-carboxylic acid, the primary fragmentation involves the loss of the carboxyl group.[7][10]
Common Fragmentation Pathways:
-
Loss of COOH: A neutral loss of the entire carboxylic acid radical (45 Da).[10]
-
Loss of CO₂: A neutral loss of carbon dioxide (44 Da).[10]
-
Subsequent Loss of HCN: Following the initial loss from the substituent, the quinoline ring itself can then lose HCN (27 Da).[10]
Quantitative Data: Common Neutral Losses for Quinoline Derivatives
| Neutral Loss | Mass (Da) | Associated Functional Group / Moiety |
| H₂O | 18.01 | Hydroxyl, Carboxylic Acid |
| HCN | 27.01 | Quinoline Ring |
| CO | 27.99 | Carbonyl, Carboxylic Acid |
| CO₂ | 43.99 | Carboxylic Acid |
| COOH | 45.00 | Carboxylic Acid |
Fragmentation Pathway of Quinoline-4-Carboxylic Acid
Caption: Diagram 2: Common fragmentation pathways for a quinoline acid.
Q4: My quantitative results are imprecise and inaccurate when analyzing quinoline compounds in biological samples (plasma, urine). What could be the issue?
A4: This problem is characteristic of matrix effects , where co-eluting endogenous components from the biological sample interfere with the ionization of your target analyte.[11][12] This can either suppress or enhance the ion signal, leading to unreliable quantification.[13] Matrix effects are a major challenge in bioanalysis.[14]
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify your LC method to separate the analyte from the interfering matrix components. This could involve changing the gradient, mobile phase composition, or using a different column chemistry.
-
Enhance Sample Preparation: The goal is to remove as many matrix components as possible while retaining your analyte. Simple protein precipitation is often insufficient.[11][14]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement, allowing for accurate ratio-based quantification.
-
Assess the Matrix Effect: Perform an experiment to confirm that matrix effects are the cause.
Experimental Protocol: Matrix Effect Assessment via Post-Column Infusion
-
Setup: Tee a syringe pump infusing a constant flow of your quinoline analyte standard into the LC flow path after the analytical column but before the mass spectrometer inlet.
-
Infusion: Begin infusing the standard to obtain a stable analyte signal (a flat baseline) on the mass spectrometer.
-
Injection: While the infusion continues, inject a blank, extracted biological matrix sample (e.g., plasma extract prepared with your current method) onto the LC column.
-
Analysis: Monitor the stable analyte signal from the infusion. Any dips or peaks in this signal as the blank matrix components elute from the column indicate regions of ion suppression or enhancement, respectively.
Workflow for Assessing and Mitigating Matrix Effects
Caption: Diagram 3: A systematic approach to addressing matrix effects.
References
- 1. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shd-pub.org.rs [shd-pub.org.rs]
- 4. acdlabs.com [acdlabs.com]
- 5. support.waters.com [support.waters.com]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. chempap.org [chempap.org]
- 8. benchchem.com [benchchem.com]
- 9. Quinoline [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eijppr.com [eijppr.com]
- 14. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Arylquinolines: Pfitzinger vs. Doebner
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities. Among the various synthetic routes to quinolines, the Pfitzinger and Doebner syntheses are classical methods for the preparation of quinoline-4-carboxylic acids, which are key intermediates in the synthesis of more complex derivatives, including 2-arylquinolines. This guide provides an objective comparison of the Pfitzinger and Doebner syntheses, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Pfitzinger vs. Doebner Synthesis
| Feature | Pfitzinger Synthesis | Doebner Synthesis |
| Reactants | Isatin (or derivative) + Carbonyl compound with α-methylene group (e.g., acetophenone) | Aniline (or derivative) + Aldehyde (e.g., benzaldehyde) + Pyruvic acid |
| Catalyst/Conditions | Strong base (e.g., KOH, NaOH) | Brønsted or Lewis acid (e.g., TFA, BF₃·OEt₂) |
| Key Intermediate | Keto-acid from isatin hydrolysis | Schiff base from aniline and aldehyde |
| Primary Product | 2,3-disubstituted quinoline-4-carboxylic acid | 2-substituted quinoline-4-carboxylic acid |
| Key Advantages | Utilizes readily available isatins and carbonyl compounds. | One-pot, three-component reaction.[1] |
| Key Disadvantages | Can suffer from tar formation and low yields.[2] Requires a strong base.[3] | Yields can be low with anilines bearing strong electron-withdrawing groups.[4] |
Reaction Mechanisms
The Pfitzinger and Doebner syntheses proceed through distinct mechanistic pathways to afford the quinoline-4-carboxylic acid core.
Pfitzinger Synthesis
The Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate. This intermediate then condenses with a carbonyl compound containing an α-methylene group, such as an acetophenone, to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final substituted quinoline-4-carboxylic acid.[5]
References
A Comparative Guide to Quinoline Synthesis: Skraup vs. Friedländer
For researchers, scientists, and drug development professionals, the synthesis of the quinoline scaffold is a fundamental aspect of medicinal chemistry. Quinoline and its derivatives are integral to a wide range of pharmaceuticals. Among the classical methods for constructing this bicyclic heterocycle, the Skraup and Friedländer syntheses remain pivotal. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and visualizations to aid in selecting the optimal synthetic route.
At a Glance: Skraup vs. Friedländer Synthesis
| Feature | Skraup Synthesis | Friedländer Synthesis |
| Reactants | Aniline (or substituted aniline), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[1] | 2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., ketone, ester).[2][3] |
| Catalyst | Strong acid (e.g., concentrated H₂SO₄).[4] | Acid (e.g., H₂SO₄, p-TsOH) or base (e.g., KOH, NaOH).[3] |
| Reaction Conditions | Harsh: strongly acidic, high temperatures (often >150°C), highly exothermic and potentially violent.[1][5] | Generally milder and more versatile; can be performed under acidic, basic, or neutral conditions.[3] |
| Substrate Scope | Primarily for the synthesis of unsubstituted or simply substituted quinolines on the benzene ring.[6] | Broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines on both the benzene and pyridine rings.[7][8] |
| Yield | Often low to moderate and can be variable.[9] | Generally good to excellent yields.[7] |
| Key Intermediates | Acrolein (from dehydration of glycerol).[4][10] | Aldol or Schiff base adducts.[11] |
Reaction Mechanisms
The divergent pathways of the Skraup and Friedländer syntheses are central to their differing outcomes and applications.
Skraup Synthesis Mechanism
The Skraup synthesis begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein. This is followed by a Michael addition of the aniline to acrolein, and then an acid-catalyzed cyclization and subsequent oxidation to yield the quinoline ring.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. iipseries.org [iipseries.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline Synthesis - Skraup [quimicaorganica.org]
- 11. Friedlander quinoline synthesis [quimicaorganica.org]
The Evolving Landscape of HDAC Inhibition: A Comparative Analysis of 2-(3-Chlorophenyl)quinoline-4-carboxylic Acid Derivatives and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative activity, experimental validation, and signaling pathways of emerging and established Histone Deacetylase (HDAC) inhibitors.
In the pursuit of novel epigenetic modulators, the quinoline-4-carboxylic acid scaffold has emerged as a promising framework for the development of new Histone Deacetylase (HDAC) inhibitors. This guide provides a comparative analysis of the HDAC inhibitory activity of derivatives of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid against a panel of well-characterized pan- and isoform-selective HDAC inhibitors. While specific inhibitory data for the parent compound, this compound, is not publicly available, this document focuses on its derivatives to illustrate the potential of this chemical class.
Performance Comparison: A Quantitative Look at HDAC Inhibition
The efficacy of an HDAC inhibitor is determined by its potency against specific HDAC isoforms. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values for a derivative of this compound, alongside a selection of established pan- and selective HDAC inhibitors.
| Inhibitor | Type | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Other HDACs (nM) |
| D28 * | Selective (Class I) | >100,000 | >100,000 | 24,450 | >100,000 | - | - |
| Vorinostat (SAHA) | Pan-Inhibitor | 10 - 72 | 20 - 110 | 30 - 160 | 33 - 90 | 540 - 1100 | Broad activity |
| Panobinostat (LBH589) | Pan-Inhibitor | 3 - 20 | 5 - 31 | 8 - 41 | 13.2 | 248 | Potent against Class I, II, IV |
| Entinostat (MS-275) | Class I Selective | 90 - 300 | 100 - 500 | 1000 - 2000 | >10,000 | - | Selective for HDAC1, 2, 3 |
| RGFP966 | Class I Selective | - | - | 80 | >20,000 | - | Highly selective for HDAC3 |
| Tubastatin A | HDAC6 Selective | >10,000 | >10,000 | >10,000 | 2 - 15 | - | Highly selective for HDAC6 |
| PCI-34051 | HDAC8 Selective | 4,000 | - | - | 2,900 | 10 | Highly selective for HDAC8 |
*Note: D28 is a derivative of this compound, featuring a hydroxamic acid zinc-binding group attached via a phenylpiperazine linker.[1][2] Data for other inhibitors is compiled from various sources. A hyphen (-) indicates data is not available.
The data reveals that the representative quinoline-4-carboxylic acid derivative, D28, exhibits notable selectivity for HDAC3, albeit with micromolar potency.[1][2] This contrasts with pan-HDAC inhibitors like Vorinostat and Panobinostat, which show broad activity across multiple HDAC isoforms in the nanomolar range. Class-selective inhibitors, such as Entinostat and RGFP966, demonstrate varying degrees of selectivity for Class I HDACs, while Tubastatin A and PCI-34051 showcase high selectivity for HDAC6 and HDAC8, respectively.
Experimental Protocols: Methodologies for Assessing HDAC Inhibition
The determination of HDAC inhibitory activity relies on robust and reproducible experimental protocols. Below are detailed methodologies for common in vitro and cell-based assays.
In Vitro Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified HDAC isoform.
Workflow for In Vitro HDAC Inhibition Assay
Caption: Workflow for a typical in vitro fluorometric HDAC inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a suitable assay buffer (e.g., Tris-based buffer with salts). Dilute the purified recombinant HDAC enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to their working concentrations in the assay buffer. Prepare serial dilutions of the test compound.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the diluted HDAC enzyme. Allow a brief pre-incubation period for the compound to interact with the enzyme.
-
Enzymatic Reaction: Initiate the reaction by adding the fluorogenic substrate to each well. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Signal Development: Stop the enzymatic reaction by adding a developer solution. This solution typically contains a protease (like trypsin) that cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC), and a potent HDAC inhibitor (like Trichostatin A) to prevent further deacetylation.
-
Data Acquisition and Analysis: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission). Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., CCK-8 or MTT Assay)
This assay assesses the effect of HDAC inhibitors on the viability and proliferation of cancer cell lines.
Workflow for Cellular Proliferation Assay
Caption: General workflow for assessing the antiproliferative effects of HDAC inhibitors.
Detailed Protocol:
-
Cell Seeding: Plate the desired cancer cell line into a 96-well microplate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period of 48 to 72 hours.
-
Viability Assessment: Add a viability reagent such as CCK-8 or MTT to each well and incubate for 1-4 hours.
-
Data Measurement and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for antiproliferative activity.
Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors exert their effects by modulating the acetylation status of both histone and non-histone proteins, thereby influencing a multitude of cellular signaling pathways. The diagram below illustrates some of the key pathways affected by HDAC inhibition.
Key Signaling Pathways Influenced by HDAC Inhibition
Caption: Simplified overview of key signaling pathways affected by HDAC inhibitors.
HDAC inhibitors promote the accumulation of acetyl groups on histone tails, leading to a more relaxed chromatin structure. This open chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes like p21, which induces cell cycle arrest. Furthermore, HDAC inhibitors can modulate the expression of proteins involved in apoptosis, tipping the balance towards cell death in cancer cells. The acetylation of non-histone proteins, such as the tumor suppressor p53 and α-tubulin, also plays a crucial role in the anti-cancer effects of these compounds by affecting protein stability, activity, and cellular dynamics.
References
Comparative Cytotoxicity of 2-Aryl-Quinoline-4-Carboxylic Acid Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various 2-aryl-quinoline-4-carboxylic acid analogs. The information is supported by experimental data from recent studies, detailing methodologies and potential mechanisms of action.
The 2-aryl-quinoline-4-carboxylic acid scaffold is a promising pharmacophore in the development of novel anticancer agents. Analogs of this structure have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The nature and substitution pattern of the 2-aryl group, as well as modifications to the quinoline core, play a crucial role in determining the potency and selectivity of these compounds. This guide summarizes the cytotoxic profiles of representative analogs and outlines the experimental protocols used for their evaluation.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 2-aryl-quinoline-4-carboxylic acid analogs against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound ID | 2-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | Phenyl | K562 (Leukemia) | 1.02 | [1] |
| MCF-7 (Breast) | 5.66 | [1] | ||
| A549 (Lung) | 2.83 | [1] | ||
| HeLa (Cervical) | >10 | [2] | ||
| Analog 2 | 4-Methoxyphenyl | K562 (Leukemia) | >10 | [3] |
| MCF-7 (Breast) | >10 | [3] | ||
| Analog 3 | 4-Acrylamidophenyl | MLLr Leukemia Cell Line | Potent Inhibition | [4] |
| Analog 4 | 2'-Fluoro-1,1'-biphenyl-4-yl (Brequinar analog) | HCT-116 (Colon) | Not specified in this study | [5] |
| Analog 5 | Substituted Pyridine | HCT-116 (Colon) | Not specified in this study | [5] |
| Compound 21 | Substituted Amide derivative | A549 (WT EGFR) | 0.99 | [6] |
| Compound 4f | Styryl derivative | A549 (Lung) | 2.75 | [6] |
| Compound 4i | Styryl derivative | SKOV3 (Ovarian) | 1.91 | [6] |
| Compound 6d | Tetrazole derivative | A549 (Lung) | 2.74 | [6] |
| Compound 13 | 2-(3,4-Methylenedioxyphenyl)quinoline | HeLa (Cervical) | 8.3 | [7] |
| Compound 12 | 2-(3,4-Methylenedioxyphenyl)quinoline | PC3 (Prostate) | 31.37 | [7] |
| Compound 3j | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl) | MCF-7 (Breast) | 82.9% growth reduction | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of 2-aryl-quinoline-4-carboxylic acid analogs.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compounds.
-
Incubation: Plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Cells are seeded and treated with the test compounds in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the incubation period, the plate is centrifuged to pellet the cells, and the supernatant is carefully transferred to a new 96-well plate.
-
LDH Reaction: An LDH reaction mixture, containing a substrate (lactate) and a tetrazolium salt, is added to the supernatant.
-
Incubation: The plate is incubated at room temperature, protected from light, for up to 30 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release from control wells treated with a lysis buffer.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds. Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The fluorescence intensity of the PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of 2-aryl-quinoline-4-carboxylic acid analogs are often attributed to their interaction with specific cellular targets and signaling pathways. Two prominent mechanisms that have been identified are the inhibition of Dihydroorotate Dehydrogenase (DHODH) and Histone Deacetylases (HDACs).
Dihydroorotate Dehydrogenase (DHODH) Inhibition Pathway
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Cancer cells, with their high proliferation rate, are particularly dependent on this pathway. Inhibition of DHODH leads to depletion of pyrimidines, resulting in cell cycle arrest and apoptosis.
Caption: DHODH Inhibition Pathway by 2-Aryl-Quinoline-4-Carboxylic Acid Analogs.
Histone Deacetylase (HDAC) Inhibition Pathway
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Inhibition of HDACs results in hyperacetylation of histones, reactivation of tumor suppressor genes, and subsequent cell cycle arrest and apoptosis.
Caption: HDAC Inhibition Pathway by 2-Aryl-Quinoline-4-Carboxylic Acid Analogs.
Experimental Workflow
The general workflow for evaluating the comparative cytotoxicity of novel 2-aryl-quinoline-4-carboxylic acid analogs is depicted below.
Caption: General Experimental Workflow for Cytotoxicity Profiling.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the mechanism of action of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel histone deacetylase (HDAC) inhibitor, a derivative of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid, with established HDAC inhibitors. The presented data, experimental protocols, and pathway diagrams aim to facilitate the validation of its mechanism of action and to objectively evaluate its therapeutic potential.
Executive Summary
This compound has been utilized as a scaffold to develop novel histone deacetylase (HDAC) inhibitors. One such derivative, herein designated as Compound D28 , has demonstrated potent and selective inhibitory activity against HDAC3, a class I HDAC isoform implicated in cancer progression. This guide compares the enzymatic and cellular activities of Compound D28 and its analogue, Compound D29, with the pan-HDAC inhibitor Vorinostat (SAHA) and the selective HDAC3 inhibitor RGFP966 . The data suggests that Compound D28 is a promising lead compound for cancer therapy, exhibiting selective HDAC3 inhibition and potent anti-proliferative effects in various cancer cell lines.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of Compound D28 and its comparators against various HDAC isoforms and a panel of human cancer cell lines.
Table 1: Comparative Inhibition of HDAC Isoforms (IC50, µM)
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 |
| Compound D28 | >100 | >100 | 24.45 | >100 |
| Compound D29 | 32.59 | 183.5 | 0.477 | >1000 |
| Vorinostat (SAHA) | 0.01 | - | 0.02 | - |
| RGFP966 | - | - | 0.08 | - |
Data for Compounds D28 and D29 are from a study on 2-phenylquinoline-4-carboxylic acid derivatives.[1][2][3][4] Vorinostat is a pan-HDAC inhibitor with potent activity against class I HDACs.[5] RGFP966 is a known selective HDAC3 inhibitor.[6][7][8][9]
Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
| Cell Line | Cancer Type | Compound D28 | Vorinostat (SAHA) |
| K562 | Chronic Myelogenous Leukemia | 1.02 | ~1.5 |
| U266 | Multiple Myeloma | 1.08 | - |
| U937 | Histiocytic Lymphoma | 1.11 | - |
| MDA-MB-231 | Breast Cancer | 4.15 | 1.64 - 4.21 |
| MDA-MB-468 | Breast Cancer | 2.89 | ~3.75 |
| MCF-7 | Breast Cancer | 5.66 | 0.368 - 0.75 |
| A549 | Lung Cancer | 2.83 | 1.64 |
| HCT116 | Colon Cancer | 3.86 | - |
| PC-3 | Prostate Cancer | - | 2.5 - 7.5 |
| LNCaP | Prostate Cancer | - | 2.5 - 7.5 |
Data for Compound D28 is from a study on 2-phenylquinoline-4-carboxylic acid derivatives.[10] Vorinostat data is compiled from multiple sources.[5][11][12]
Experimental Protocols
In Vitro HDAC Enzymatic Activity Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)
-
Test compounds (Compound D28, comparators) and DMSO (vehicle control)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further in Assay Buffer.
-
In the wells of a 96-well plate, add the diluted compounds or DMSO vehicle control.
-
Add the diluted recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by plotting the data using a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., K562, MDA-MB-231, etc.)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Test compounds and DMSO (vehicle control)
-
96-well clear microplates
-
Microplate spectrophotometer (Absorbance at 570 nm)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control and determine the IC₅₀ value.
Mandatory Visualizations
Caption: HDAC signaling pathway and the effect of Compound D28.
Caption: Workflow for validating the mechanism of an HDAC inhibitor.
Caption: Logical framework for mechanism of action validation.
References
- 1. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. RGFP966 (E-isomer) | HDAC | TargetMol [targetmol.com]
- 9. RGFP966 | CAS:1357389-11-7 | Specific HDAC3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for Quinoline Derivatives
For researchers, scientists, and drug development professionals, the robust and reliable quantification of quinoline derivatives is a critical aspect of quality control, pharmacokinetic studies, and overall drug efficacy. This guide provides an objective comparison of commonly employed analytical techniques for the analysis of these heterocyclic compounds. By presenting supporting experimental data and detailed methodologies, this document aims to assist in the selection and cross-validation of analytical methods tailored to specific research needs.
Quinoline and its derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The accurate determination of their concentration in various matrices, from active pharmaceutical ingredients (APIs) to biological fluids, is paramount. Analytical method validation ensures that the chosen method provides consistent, reliable, and accurate data.[3] Cross-validation, the process of comparing results from two or more different analytical methods, provides an even higher level of assurance in the data's integrity, which is especially critical in regulated environments.[2]
This guide focuses on the practical aspects of cross-validating two of the most powerful and prevalent analytical techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will also touch upon Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a highly sensitive alternative.
Data Presentation: A Comparative Analysis
The selection of an analytical method is often a balance between the required sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance characteristics of HPLC and GC-MS for the analysis of a representative substituted quinoline, providing a basis for objective comparison. The data presented is a composite from various studies on halogenated and other substituted quinoline derivatives to offer a realistic performance expectation.
Table 1: Performance Characteristics of HPLC-UV for the Analysis of a Substituted Quinoline Derivative
| Validation Parameter | Performance Metric | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | Reportable |
Table 2: Performance Characteristics of GC-MS for the Analysis of a Substituted Quinoline Derivative
| Validation Parameter | Performance Metric | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 97.8% - 102.5% | 97.0% - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | ≤ 3.0% |
| - Intermediate Precision | < 2.0% | ≤ 4.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | Reportable |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of any analytical validation. The following sections provide representative methodologies for the analysis of a chloro-substituted quinoline derivative by HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from established protocols for the analysis of related quinoline derivatives and represents a typical approach for quantification.[4]
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 245 nm.
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Samples are dissolved in the mobile phase to a final concentration within the linear range of the assay.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on established procedures for the analysis of halogenated quinoline compounds.[4]
1. Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer.
2. Chromatographic and Spectrometric Conditions:
-
Column: A trifluoropropyl silicone (QF-1) or DB-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[4][5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: The oven temperature is held at 155°C isothermally or programmed with an initial temperature of 90°C for 2 minutes, then ramped to 260°C at 20°C/min and held for 3 minutes.[4][5]
-
Injection Mode: Splitless injection.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
3. Sample Preparation:
-
Samples are dissolved in a volatile organic solvent such as toluene or methanol.
Visualizing the Process: Workflows and Logic
To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for each analytical technique and a logical approach to selecting the most appropriate method.
References
A Researcher's Guide to the Reproducibility of Biological Assays for Quinoline Compounds
For researchers, scientists, and drug development professionals, the reliability of preclinical data is paramount. Quinoline compounds, a versatile class of heterocyclic molecules, are continually investigated for a wide range of therapeutic properties, from anticancer to antimicrobial agents. The reproducibility of the biological assays used to quantify their activity is fundamental to the validity of these investigations. This guide provides a comparative overview of common assays, detailed experimental protocols, and insights into the factors governing their reproducibility.
Comparing Common Biological Assays for Quinoline Compounds
The bioactivity of quinoline derivatives is most frequently assessed through cytotoxicity and antimicrobial assays. While quantitative data from direct inter-laboratory comparisons on specific quinoline compounds are not extensively published, the general reproducibility of these standard assays is well-documented.
Data Presentation: Summary of Common Assays
| Assay | Purpose | Principle | Typical Readout | Reported Reproducibility |
| MTT Assay | Measures cell viability, proliferation, and cytotoxicity. | Colorimetric assay based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan is proportional to the number of viable cells.[1] | IC50 (half-maximal inhibitory concentration) | Generally considered to have high reproducibility, though it is sensitive to cell seeding density, reagent quality, and incubation times. |
| Broth Microdilution | Determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. | Serial dilutions of the quinoline compound are incubated with a standardized inoculum of a microorganism in a liquid growth medium.[2] | MIC (Minimum Inhibitory Concentration) | Considered the "gold standard" for antimicrobial susceptibility testing due to its reproducibility when standardized protocols (e.g., CLSI, EUCAST) are followed.[3] However, significant inter-laboratory variability can occur.[4] |
| Topoisomerase Inhibition Assay | Measures the ability of a compound to inhibit DNA topoisomerases, key enzymes in DNA replication. | These assays can be cell-free (using purified enzymes and DNA substrates) or cell-based, detecting the stabilization of enzyme-DNA cleavage complexes.[5][6] | IC50 or GI50 (half-maximal growth inhibition) | Reproducibility depends heavily on the specific format (biochemical vs. cell-based) and the quality of the purified enzyme or cell model used. |
Factors Affecting Assay Reproducibility
The consistency of results from biological assays is influenced by a multitude of factors. While inherent biological variability plays a role, technical and procedural variations are often the primary sources of poor reproducibility.
-
Cell Line Integrity: The genetic drift of cancer cell lines over time and passages, misidentification, or cross-contamination can lead to significant variations in drug sensitivity.
-
Reagent Quality and Consistency: Variations in serum batches, purity of the quinoline compound, and the quality of assay reagents like MTT can impact results.
-
Experimental Parameters: Minor differences in cell seeding density, incubation times, solvent concentrations (e.g., DMSO), and even the type of microplate used can introduce variability.
-
Operator Variability: Differences in pipetting techniques, cell handling, and data recording can be a major source of inconsistency, especially in the absence of automation.
-
Data Analysis: The methods used to calculate IC50 or MIC values, including curve-fitting algorithms and endpoint determination, can affect the final reported values.
A multi-laboratory study on a diarylquinoline, bedaquiline, established standardized MIC quality control ranges, highlighting the feasibility and importance of such efforts to ensure reproducibility.[7]
Visualizing the Research Process
To maintain consistency, it is crucial to follow a standardized experimental workflow. The following diagram illustrates a typical process for evaluating the biological activity of a novel quinoline compound.
Caption: A standardized workflow for assessing the biological activity of quinoline compounds.
Key Experimental Protocols
Adherence to detailed and validated protocols is the most effective way to enhance the reproducibility of results.
Protocol 1: MTT Assay for Cytotoxicity of Quinoline Compounds
This protocol is adapted from standard procedures for evaluating the cytotoxic effects of chemical compounds on cancer cell lines.[1][8][9]
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Quinoline compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for another 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[1] A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol follows the general guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[3][10]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Quinoline compound stock solution
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Serial Dilution in Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the quinoline compound stock (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th or 11th column. Discard the final 100 µL from the last dilution column.
-
-
Inoculation: Add the diluted bacterial inoculum to each well (typically 5-10 µL depending on the system, or prepare the inoculum at 2x and add 100 µL). The final volume in each well should be consistent (e.g., 200 µL). Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinoline compound at which there is no visible growth.[3]
Signaling Pathways Targeted by Quinoline Compounds
Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently deregulated cascade in various cancers and a common target for novel inhibitors, including those with a quinoline scaffold.[11][12]
Caption: Quinoline inhibitors can target key kinases like PI3K or mTOR to block pro-survival signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 3. benchchem.com [benchchem.com]
- 4. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of therapeutic agents with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives across different therapeutic targets, supported by experimental data and detailed protocols.
Anticancer Activity: Histone Deacetylase (HDAC) Inhibition
Recent studies have identified 2-phenylquinoline-4-carboxylic acid derivatives as a novel class of histone deacetylase (HDAC) inhibitors, which are promising anticancer agents.[1][2][3][4] The typical pharmacophore of these inhibitors consists of a cap group that interacts with the surface of the enzyme's active site, a linker, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic domain.[1][2] In the investigated series, the 2-phenylquinoline-4-carboxylic acid moiety functions as the cap group.[1][2][3]
Structure-Activity Relationship (SAR) Summary
The exploration of different zinc-binding groups and linker modifications has revealed key SAR insights for HDAC inhibition:
-
Zinc-Binding Group (ZBG): The nature of the ZBG significantly influences potency and selectivity. While hydroxamic acid is a commonly used and potent ZBG, hydrazides have also been explored.[1][2] In one study, a derivative with a hydroxamic acid ZBG (D28) showed good HDAC3 selectivity.[1][2] Interestingly, while corresponding hydrazide derivatives (D29 and D30) exhibited improved enzymatic inhibitory activity, they showed reduced antiproliferative potency, suggesting that enzyme inhibition does not always directly translate to cellular activity.[1][2][4]
-
Linker: A phenylpiperazine group has been effectively used as a linker to connect the 2-phenylquinoline-4-carboxylic acid cap to the ZBG.[1][2][3] The linker's length and rigidity are crucial for optimal orientation of the cap and ZBG within the HDAC active site.
Comparative Data on HDAC Inhibition
| Compound ID | 2-Phenyl Substituent | Linker | Zinc-Binding Group (ZBG) | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | K562 Antiproliferative IC50 (µM) | Reference |
| D28 | Unsubstituted | Phenylpiperazine | Hydroxamic acid | >1000 | >1000 | 24.45 | >1000 | Not specified | [1][2] |
| D29 | Unsubstituted | Phenylpiperazine | Hydrazide | 32.59 ± 1.97 | 183.5 ± 4.32 | 0.477 ± 0.01 | >1000 | Not specified | [2] |
| D30 | Unsubstituted | Phenylpiperazine | Hydrazide | 1.427 ± 0.02 | 8.127 ± 0.26 | 0.100 ± 0.003 | >1000 | Not specified | [2] |
| SAHA | - | - | Hydroxamic acid | 0.0539 ± 0.002 | 0.152 ± 0.01 | 0.0397 ± 0.001 | Not Determined | Not specified | [2] |
Experimental Protocols
In Vitro HDAC Inhibition Assay: The inhibitory activity of the compounds against HDAC1, 2, 3, and 6 can be determined using a commercially available HDAC fluorometric assay kit. The assay is typically performed in a 96-well plate. The reaction mixture includes the respective recombinant human HDAC enzyme, the fluorogenic substrate, and the test compound at various concentrations. The plate is incubated at 37°C for a specified time, and the reaction is stopped by the addition of a developer solution containing a trypsin-like protease. The fluorescence is then measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm). The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the compound concentration.
Cell-Based Antiproliferative Assay (MTT Assay): Human cancer cell lines (e.g., K562) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours). After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are determined from the dose-response curves.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
The anticancer effects of these HDAC inhibitors are often associated with the induction of cell cycle arrest and apoptosis.[2][4] For instance, compound D28 was found to induce G2/M phase cell cycle arrest in K562 cells.[2]
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Quinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of quinoline-4-carboxylic acid derivatives, a class of compounds with significant therapeutic potential. By summarizing key experimental data and detailing methodologies, this document aims to support researchers in the development of novel drug candidates with improved pharmacokinetic profiles.
Inhibition of Dihydroorotate Dehydrogenase: A Key Mechanism of Action
Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, particularly in rapidly proliferating cells like cancer cells and activated lymphocytes.[2] The inhibition of DHODH leads to pyrimidine depletion and a halt in cell cycle progression, making it a validated therapeutic target for various diseases.[1]
Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by Quinoline-4-Carboxylic Acid Derivatives.
Comparative Oral Bioavailability of Selected Derivatives
The oral bioavailability of quinoline-4-carboxylic acid derivatives and their related carboxamides varies significantly based on their structural modifications. The following table summarizes the pharmacokinetic parameters of representative compounds from preclinical studies in mice.
| Compound | Class | Oral Bioavailability (F%) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Animal Model | Reference |
| Compound 41 | Quinoline-4-carboxylic acid | 56 | 5313 | 0.25 | 2.78 | Mice | [1][3] |
| Compound 2 | Quinoline-4-carboxamide | 74 | - | - | - | Mice | [4] |
| Compound 25 | Quinoline-4-carboxamide | 15 | - | - | - | Mice | [4] |
| Compound 27 | Quinoline-4-carboxamide | Poor | - | - | - | Mice |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life. A dash (-) indicates that the data was not reported in the cited literature.
Experimental Protocols
General Procedure for an In Vivo Oral Bioavailability Study in Rodents
The following is a representative protocol for determining the oral bioavailability of a quinoline-4-carboxylic acid derivative in a rodent model.
Caption: Experimental Workflow for an Oral Bioavailability Study.
1. Animal Models:
-
Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[5]
-
Animals are acclimatized for at least one week before the experiment.
2. Compound Formulation and Administration:
-
For intravenous (IV) administration, the compound is typically dissolved in a vehicle such as a mixture of DMSO, Cremophor EL, and saline.
-
For oral (PO) administration, the compound is often suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.
-
A typical oral dose for a discovery-phase study might be in the range of 10-100 mg/kg, while the IV dose is lower, for example, 1-5 mg/kg.
3. Dosing and Sample Collection:
-
Animals are fasted overnight before dosing.
-
For the oral group, the compound is administered by oral gavage.
-
For the IV group, the compound is administered via the tail vein.
-
Blood samples (approximately 0.2 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Plasma Sample Analysis:
-
The concentration of the quinoline-4-carboxylic acid derivative in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
This involves protein precipitation from the plasma samples, followed by chromatographic separation on a C18 column and detection by mass spectrometry.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Cmax, Tmax, area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), are calculated using non-compartmental analysis software.
-
The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Synthesis of Quinoline-4-Carboxylic Acid Derivatives
The Pfitzinger reaction is a classical and widely used method for the synthesis of quinoline-4-carboxylic acids.[6] This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.
General Pfitzinger Reaction:
-
A mixture of an appropriately substituted isatin and an α-methyl ketone is refluxed in the presence of a base, such as potassium hydroxide in aqueous ethanol, to yield the corresponding 2-substituted quinoline-4-carboxylic acid.[6]
Synthesis of Quinoline-4-carboxamides:
-
The synthesized quinoline-4-carboxylic acid can be converted to the corresponding carboxamide through a coupling reaction.
-
This typically involves activating the carboxylic acid with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt), followed by the addition of the desired amine.[4]
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoline Synthesis: Classical Reactions vs. Modern Methodologies
For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a fundamental undertaking. This nitrogen-containing heterocyclic aromatic compound is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The choice of synthetic strategy can profoundly impact the efficiency, cost, and environmental footprint of drug discovery and development pipelines. This guide presents an objective comparison of a classical approach, the Doebner-von Miller reaction, with a modern, microwave-assisted synthesis, supported by experimental data and detailed protocols.
At a Glance: Classical vs. Modern Quinoline Synthesis
The following table summarizes the key performance indicators for a representative classical and a modern method for quinoline synthesis. The classical example is the Doebner-von Miller synthesis of 2-methylquinoline, a widely used reaction. The modern counterpart is a microwave-assisted synthesis of a substituted quinoline, showcasing the advantages of contemporary synthetic techniques.
| Parameter | Classical Method: Doebner-von Miller Synthesis | Modern Method: Microwave-Assisted Synthesis |
| Reaction | Synthesis of 2-methylquinoline | Synthesis of 7-amino-8-methyl-quinoline |
| Starting Materials | Aniline, Crotonaldehyde (often generated in situ from acetaldehyde) | 2,6-diaminotoluene, Glycerol, Arsenic(V) oxide |
| Catalyst/Reagent | Strong acid (e.g., HCl, H₂SO₄), Lewis acid (e.g., ZnCl₂) | Sulfuric acid |
| Reaction Time | 6-8 hours (reflux) | 4 minutes (microwave irradiation) |
| Temperature | High (reflux temperature of the solvent) | High (controlled within the microwave reactor) |
| Typical Yield | Moderate (often lowered by tar formation) | Good (in this specific example, a yield was obtained) |
| Work-up | Often tedious, involving neutralization, extraction, and purification from tarry byproducts.[1] | Straightforward, involving precipitation and filtration.[2] |
| Environmental Impact | Use of strong acids and potential for significant byproduct formation.[1] | Reduced reaction time and potential for solvent-free conditions lead to a greener profile. |
Experimental Protocols: A Step-by-Step Comparison
The following are detailed experimental protocols for the synthesis of quinoline derivatives via the classical Doebner-von Miller reaction and a modern microwave-assisted approach.
Classical Method: Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol is adapted from established procedures designed to minimize the common issue of tar formation.[1]
Materials:
-
Aniline (1.0 eq)
-
6 M Hydrochloric acid
-
Crotonaldehyde (1.2 eq)
-
Toluene
-
Concentrated sodium hydroxide solution
-
Dichloromethane or ethyl acetate
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Modern Method: Microwave-Assisted Synthesis of 7-Amino-8-Methyl-quinoline
This protocol describes a rapid synthesis of a substituted quinoline using microwave irradiation.[2]
Materials:
-
2,6-diaminotoluene (4 mmol, 0.5 g)
-
Glycerol (2.5 mL)
-
Arsenic(V) oxide (2.1 g)
-
Concentrated sulfuric acid (4.2 mL)
-
Ice-water mixture
-
Water
Procedure:
-
In a suitable microwave reaction vessel, mix 2,6-diaminotoluene (4 mmol, 0.5 g), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).
-
Subject the mixture to microwave irradiation for a total of 4 minutes.
-
After irradiation, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into an ice-water mixture (15 mL).
-
Basify the solution to a pH of 9-10.
-
Filter the resulting precipitate and wash with cold water.
-
Crystallize the product from water to yield 7-amino-8-methyl-quinoline.
Visualizing the Workflow: A Comparative Diagram
The following diagram, generated using Graphviz, illustrates the contrasting workflows of the classical Doebner-von Miller synthesis and the modern microwave-assisted approach, highlighting the significant reduction in complexity and time offered by the latter.
Caption: Comparative workflow of classical vs. modern quinoline synthesis.
The Rise of Modern Methods: A Paradigm Shift
While classical methods like the Doebner-von Miller reaction are foundational to organic chemistry, they often suffer from harsh reaction conditions, long reaction times, and the formation of significant byproducts, which complicates purification and lowers overall yields.[1] The highly exothermic nature of some classical reactions, such as the Skraup synthesis, also poses safety concerns.[3]
In contrast, modern synthetic methodologies offer significant advantages. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often leading to higher yields and cleaner reaction profiles.[4] This is attributed to the efficient and uniform heating of the reaction mixture.
Furthermore, the field of transition-metal catalysis has introduced novel and highly efficient routes to quinolines. Methods employing catalysts based on cobalt, palladium, and other metals enable C-H activation and other advanced transformations, allowing for the construction of complex quinoline derivatives with high regioselectivity and functional group tolerance under milder conditions.[5][6] These modern approaches not only accelerate the synthesis of target molecules but also align with the principles of green chemistry by minimizing waste and energy consumption.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes [organic-chemistry.org]
In Vivo Efficacy of 2-(3-Chlorophenyl)quinoline-4-carboxylic Acid Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of novel 2-(3-Chlorophenyl)quinoline-4-carboxylic acid derivatives, with a focus on their potential as anti-cancer agents. The data presented is based on available preclinical research, offering insights for researchers, scientists, and professionals in drug development.
Comparative Efficacy of 2-(3-Chlorophenyl)quinoline-4-carboxamide Derivatives
A series of novel 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives were synthesized and evaluated for their in vitro anti-breast cancer activity against the MDA-MB-231 cell line. The results, summarized in the table below, indicate that all tested compounds exhibited significant anticancer activity.
| Compound ID | R-group | IC50 (µM) against MDA-MB-231 |
| 6a | Phenyl | 14.24 |
| 6b | 4-Fluorophenyl | 13.92 |
| 6c | 4-Chlorophenyl | 13.15 |
| 6d | 4-Bromophenyl | 12.89 |
| 6e | 4-Methylphenyl | 12.11 |
| 6f | 3-Nitrophenyl | 11.89 |
| 6g | 4-Methoxyphenyl | 11.12 |
| 6h | 3,4-Dimethoxyphenyl | 10.24 |
| 6i | 3,4,5-Trimethoxyphenyl | 9.87 |
| 6j | 4-Nitrophenyl | 8.24 |
| Cisplatin | - | 15.82 |
| Doxorubicin | - | 1.12 |
Data sourced from a study on novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives, which are derivatives of this compound[1].
Among the synthesized compounds, derivative 6j , featuring a 4-nitrophenyl substituent, demonstrated the most potent anti-breast cancer activity with an IC50 value of 8.24 µM[1]. All the tested compounds showed better activity than the standard chemotherapeutic agent cisplatin[1].
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The in vitro anticancer activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against the MDA-MB-231 human breast cancer cell line[1].
Methodology:
-
Cell Seeding: MDA-MB-231 cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Synthesis of 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives (General Procedure)
The synthesis of the target carboxamide derivatives involved a multi-step process starting from the corresponding this compound[1].
Workflow for the Synthesis:
Potential Signaling Pathways
While the specific mechanism of action for these compounds was not fully elucidated in the referenced study, quinoline derivatives are known to exert their anticancer effects through various signaling pathways. Molecular docking studies of the most active compound, 6j, suggested potential interactions with human carbonic anhydrase I, protein kinase A, and kinesin spindle protein, indicating possible interference with cancer cell metabolism, signaling, and mitosis[1].
A plausible signaling pathway that could be affected by these compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in breast cancer and plays a crucial role in cell growth, proliferation, and survival.
Disclaimer: This guide is based on currently available research and is intended for informational purposes for a scientific audience. The in vivo efficacy and mechanisms of action of these compounds require further investigation.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses. | Protects eyes from splashes of solutions or contact with airborne powder. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood. | Prevents inhalation of dust or vapors. |
Handling Procedures:
-
Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Keep containers tightly closed when not in use to prevent the release of dust or vapors.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national regulations.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]
-
Waste Collection and Segregation:
-
Collect all waste materials containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.[4]
-
As a chlorinated organic compound, it should be segregated into a "Halogenated Organic Waste" container.[3][5] This is crucial as mixing with other waste types can lead to dangerous chemical reactions.
-
-
Container Management:
-
Use a robust, leak-proof container made of a compatible material.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Final Disposal:
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup: For small solid spills, carefully sweep or vacuum the material to avoid generating dust and place it into the designated hazardous waste container.[1] For liquid spills, absorb with an inert material and place it in the waste container.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent and then wash with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for 2-(3-Chlorophenyl)quinoline-4-carboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment is mandatory to minimize exposure risk when handling this compound. The required PPE is detailed below and should be used in all instances where this compound is handled.
| Protection Level | Equipment | Specification | Purpose |
| Primary | Hand Protection | Nitrile or Neoprene Gloves | Provides a crucial barrier against direct skin contact.[1] Gloves should be inspected for integrity before each use. |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne particles of the solid compound.[1][2] | |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[1][2] | |
| Task-Dependent | Respiratory Protection | N95 Particulate Respirator or Air-Purifying Respirator with Organic Vapor Cartridges | An N95 respirator is recommended when handling the solid, powdered form to prevent inhalation.[1][3] An air-purifying respirator should be used when handling solutions that may generate vapors. |
| Secondary | Face Protection | Face Shield | To be worn over chemical splash goggles during procedures with a high risk of splashing, such as bulk transfers or reactions.[1][2] |
| Body Protection | Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashing.[1] |
Experimental Protocols: Safe Handling and Disposal
I. Engineering Controls and Work Area Preparation:
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Emergency Equipment: Ensure that a safety shower and an eyewash fountain are readily accessible and have been recently tested.[2]
-
Work Surface: Cover the work surface with an absorbent, disposable material to contain any potential spills.
II. Step-by-Step Handling Procedure:
-
Donning PPE: Before handling the compound, put on all required primary PPE, including a lab coat, chemical splash goggles, and nitrile or neoprene gloves.
-
Weighing (Solid Form): When weighing the solid compound, perform the task in a fume hood or a designated containment area to minimize the risk of inhaling airborne particles. An N95 respirator is strongly recommended during this step.
-
Preparing Solutions: When dissolving the solid, add it slowly to the solvent to prevent splashing. If using a volatile solvent, an air-purifying respirator with organic vapor cartridges should be considered.
-
Conducting Experiments: Maintain a safe distance from the reaction setup and use appropriate shielding if the reaction is energetic. Avoid all direct contact with the substance.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2]
III. Decontamination and Disposal Plan:
-
Decontamination: All glassware, equipment, and surfaces that have come into contact with this compound should be decontaminated. This can be achieved by rinsing with an appropriate solvent (e.g., ethanol or acetone, depending on solubility and compatibility), followed by a thorough washing with soap and water.
-
Waste Disposal:
-
Solid Waste: Collect any solid waste, including contaminated absorbent paper and disposable PPE, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically resistant container. Do not pour chemical waste down the drain.[4]
-
Disposal: All waste must be disposed of as hazardous chemical waste through a licensed environmental disposal service, in accordance with local, state, and federal regulations.[2]
-
Emergency Procedures Workflow
The following diagram outlines the procedural flow for responding to an accidental spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
